2-(3,4-Dimethoxybenzylidene)-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+ |
InChI Key |
FJGZVPFZRZDBNC-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,4-Dimethoxybenzylidene)-1-indanone: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 2-(3,4-Dimethoxybenzylidene)-1-indanone (CAS No. 5706-15-0). This compound, a member of the chalcone (B49325) family, has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This document includes detailed experimental protocols for its synthesis and for in vitro assays to evaluate its biological effects. Furthermore, it presents key data in structured tables and visualizes fundamental processes through diagrams to facilitate understanding and further research.
Chemical Properties and Structure
This compound is an organic compound characterized by an indanone core substituted with a 3,4-dimethoxybenzylidene group.[1] Its systematic IUPAC name is (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.[1][2] The presence of the α,β-unsaturated ketone functionality is a defining feature of its chalcone-like structure.[1]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5706-15-0 | [2] |
| Molecular Formula | C₁₈H₁₆O₃ | [3] |
| Molecular Weight | 280.32 g/mol | [3] |
| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one | [1][2] |
| Synonyms | 2-Veratrylidene-1-indanone, NSC643174 | [3][4] |
| Melting Point | 173-175 °C | |
| Appearance | White to pale yellow-green solid | |
| Boiling Point | Not readily available in literature | [2] |
| Solubility | Soluble in DMSO and chloroform. Recrystallized from ethanol (B145695). | |
| InChI | InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+ | [1] |
| SMILES | COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC | [1] |
Structural Elucidation
The chemical structure of this compound is well-characterized by various spectroscopic techniques.
Caption: Chemical structure of this compound.
Spectroscopic Data
The identity and purity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Observed Peaks | Reference(s) |
| ¹H NMR | CDCl₃ | δ 7.84 (d, J = 7.5 Hz, 1H), 7.56-7.53 (m, 2H), 7.49 (d, J = 7.5 Hz, 1H), 7.36 (t, J = 7.3 Hz, 1H), 7.23 (dd, J = 8.4 Hz, 1.5 Hz, 1H), 7.10 (d, J = 1.4 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 3.91 (br s, 5H), 3.88 (s, 3H) | |
| ¹³C NMR | CDCl₃ | δ 194.2, 150.6, 149.4, 149.1, 138.2, 134.4, 134.0, 132.6, 128.4, 127.6, 126.1, 124.6, 124.2, 113.5, 111.3, 56.0, 32.3 | |
| IR (Thin Film) | - | 3612 (w), 1690 (s, C=O stretch), 1513 (s, C=C aromatic stretch), 1253 (s, C-O stretch), 1022 (m, C-O stretch) cm⁻¹ | |
| HRMS (ESI+) | - | m/z [M+Na]⁺: Calculated for C₁₈H₁₆NaO₃: 303.0997, Found: 303.0994 |
Synthesis of this compound
The primary method for synthesizing this compound is through a Claisen-Schmidt condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of 1-indanone (B140024) with 3,4-dimethoxybenzaldehyde.[1] This synthetic route is efficient, with reported yields ranging from 56% to 95%, and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[2]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol describes a solvent-free Claisen-Schmidt condensation for the synthesis of this compound.
Materials:
-
1-Indanone (C₉H₈O, MW: 132.16 g/mol )
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde, C₉H₁₀O₃, MW: 166.17 g/mol )
-
Sodium hydroxide (B78521) (NaOH), finely ground
-
10% Hydrochloric acid (HCl) solution
-
Ethanol (for recrystallization)
-
50 mL beaker or mortar and pestle
-
Glass rod or spatula
-
pH paper
-
Filtration apparatus
Procedure:
-
In a 50 mL beaker or mortar, combine 0.20 g (1.51 mmol) of 1-indanone and 0.25 g (1.50 mmol) of 3,4-dimethoxybenzaldehyde.
-
Thoroughly mix and grind the two solids together with a glass rod or spatula until they form a colored oil.
-
Add 0.05 g of finely ground sodium hydroxide to the mixture.
-
Continue to mix and scrape the mixture until a pale yellow-green solid forms.
-
Allow the reaction mixture to stand at room temperature for 15 minutes.
-
Neutralize the mixture by adding approximately 2 mL of 10% HCl solution. Mix thoroughly to break up any solid chunks and ensure complete neutralization of the NaOH.
-
Check the pH of the mixture with pH paper to confirm it is acidic. If not, add more 10% HCl solution dropwise until it becomes acidic.
-
Collect the crude solid product by vacuum filtration and wash it with distilled water.
-
Purify the crude product by recrystallization from hot ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product and determine the yield and melting point.
Biological Activity and Potential Applications
Derivatives of 2-benzylidene-1-indanone, including the title compound, have shown a range of biological activities, making them attractive candidates for drug discovery and development.
Anti-inflammatory Activity
Compounds structurally related to this compound have demonstrated potent anti-inflammatory properties.[5] They have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] The proposed mechanism for this activity involves the inhibition of the NF-κB and MAPK signaling pathways.[5]
Caption: Proposed mechanism of anti-inflammatory action via NF-κB and MAPK pathways.
Anticancer Activity
Chalcones, in general, are well-known for their anticancer properties, and this compound is no exception.[1] It is suggested that this class of compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] The methoxy (B1213986) groups on the benzylidene ring are believed to enhance these biological activities.[1]
Other Potential Applications
The structural features of this compound also make it a subject of interest in materials science for applications in organic electronics and photonic devices.[1] Furthermore, it serves as a valuable intermediate in organic synthesis for the creation of more complex molecules.[1]
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro Anti-inflammatory Activity: Inhibition of TNF-α and IL-6 Production
This protocol describes the measurement of TNF-α and IL-6 inhibition in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA Assay: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production for each concentration of the compound compared to the LPS-stimulated control.
Conclusion
This compound is a synthetically accessible compound with a promising profile of biological activities, particularly in the areas of anti-inflammatory and anticancer research. Its straightforward synthesis via Claisen-Schmidt condensation allows for the generation of derivatives for structure-activity relationship studies. The detailed protocols provided in this guide for its synthesis and biological evaluation are intended to facilitate further investigation into its therapeutic potential. Future research should focus on elucidating its precise mechanisms of action in various disease models and optimizing its pharmacological properties for potential clinical applications.
References
2-(3,4-Dimethoxybenzylidene)-1-indanone CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a chalcone (B49325) derivative of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores the potential biological activities, focusing on its putative anti-inflammatory and anticancer mechanisms of action based on evidence from structurally related compounds. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering detailed experimental methodologies and conceptual frameworks for future research.
Chemical Identity and Physicochemical Properties
This compound is systematically known as (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.[1] It belongs to the indanone class of compounds, featuring a rigid, planar structure that is of significant interest for scaffold-based drug design.
| Identifier | Value |
| CAS Number | 5706-15-0[2] |
| Molecular Formula | C₁₈H₁₆O₃[1][3] |
| Molecular Weight | 280.32 g/mol [4] |
| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one[1] |
| InChIKey | FJGZVPFZRZDBNC-NTEUORMPSA-N[3] |
| Canonical SMILES | COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC[3] |
Spectroscopic and Crystallographic Data
The structural characterization of this compound is well-documented through various analytical techniques.
Spectroscopic Data
The following tables summarize the key spectroscopic signatures for the compound.
| Technique | Description of Key Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.84 (d, J = 7.5 Hz, 1H), 7.56-7.53 (m, 2H), 7.49 (d, J = 7.5 Hz, 1H), 7.36 (t, J = 7.3 Hz, 1H), 7.23 (dd, J = 8.4 Hz, 1.5 Hz, 1H), 7.10 (d, J = 1.4 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 3.91 (br s, 5H), 3.88 (s, 3H).[5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 194.2, 150.6, 149.4, 149.1, 138.2, 134.4, 134.0, 132.6, 128.4, 127.6, 126.1, 124.6, 124.2, 113.5, 111.3, 56.0, 32.3.[5] |
| FT-IR (Thin Film) | 1690 cm⁻¹ (C=O stretch), 1513 cm⁻¹ (C=C aromatic stretch), 1253 cm⁻¹ & 1022 cm⁻¹ (C-O stretches of methoxy (B1213986) groups).[5] |
| Mass Spectrometry (EI-MS) | m/z 280.3 [M]⁺, 265.1 [M–CH₃]⁺, 237.0 [M–COCH₃]⁺.[3] |
Crystallographic Data
Single-crystal X-ray diffraction studies have confirmed the compound's solid-state structure.[1][3]
| Parameter | Value |
| Crystal System | Monoclinic[3] |
| Space Group | P2₁/c[3] |
| Unit Cell Dimensions | a = 8.214 Å, b = 10.532 Å, c = 14.763 Å, β = 98.76°[3] |
Experimental Protocols
Synthesis via Solvent-Free Claisen-Schmidt Condensation
This protocol describes a green chemistry approach to the synthesis of this compound.
Materials:
-
Sodium hydroxide (B78521) (NaOH), solid
-
1 M Hydrochloric acid (HCl)
-
95% Ethanol
Procedure:
-
Warm 3.0 mmol of 3,4-dimethoxybenzaldehyde in a 25 mL beaker to 60°C until it liquefies.
-
To the liquefied aldehyde, add 3.0 mmol of 1-indanone and 3.8 mmol of solid NaOH.
-
Stir the reaction mixture vigorously at 60°C for 30 minutes. The mixture will solidify as the product forms.
-
After 30 minutes, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by adding 4 mL of 1 M HCl.
-
Wash the resulting solid residue with several small aliquots of distilled water.
-
Isolate the crude product via vacuum filtration. A typical crude yield is approximately 95%.[6]
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A typical recrystallized yield is around 56%.[6]
Workflow for Biological Activity Screening
The following workflow outlines the general steps to evaluate the potential anti-inflammatory and anticancer activities of the compound, based on methodologies used for similar derivatives.
Figure 1: General workflow for evaluating the biological activities of the title compound.
Putative Biological Activities and Mechanisms of Action
While specific quantitative biological data for this compound is limited in the public domain, extensive research on the 2-benzylidene-1-indanone (B110557) scaffold provides strong indications of its potential therapeutic activities.
Anti-Inflammatory Activity
Derivatives of 2-benzylidene-1-indanone have demonstrated potent anti-inflammatory effects.[7] The primary mechanism is believed to be the inhibition of key pro-inflammatory signaling pathways.
Putative Mechanism: Inhibition of NF-κB and MAPK Signaling
Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the activation of transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs) like p38. These pathways are central to the production of inflammatory cytokines such as TNF-α and IL-6. It is hypothesized that this compound, like other chalcones, may interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα or p38 MAPK, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory genes.[8]
Figure 2: Putative anti-inflammatory mechanism via inhibition of NF-κB and p38 MAPK pathways.
Anticancer Activity
Structurally similar benzylidene indanones have shown significant cytotoxic activity against various human cancer cell lines.[9] The proposed mechanisms involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis).
Putative Mechanism: G2/M Cell Cycle Arrest and Apoptosis Induction
Many cytotoxic agents function by halting the cell division process at specific checkpoints. For related indanone derivatives, this often occurs at the G2/M transition, the final checkpoint before mitosis.[9][10] This arrest is typically mediated by the modulation of key regulatory proteins, such as cyclin-dependent kinases (e.g., Cdc2/CDK1) and their regulatory partners (e.g., Cyclin B1).[11] Prolonged arrest at this phase can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and the cleavage of essential cellular proteins like PARP.[9]
Figure 3: Proposed mechanism of anticancer activity via induction of G2/M cell cycle arrest.
Conclusion and Future Directions
This compound represents a promising chemical scaffold with well-defined physicochemical properties and a straightforward synthetic route. While direct biological data is sparse, the extensive evidence from related analogues strongly suggests potential as an anti-inflammatory and anticancer agent. Future research should focus on obtaining quantitative biological data (e.g., IC₅₀ values) for this specific compound against a panel of inflammatory markers and cancer cell lines. Elucidating its precise molecular targets and confirming its mechanism of action through detailed cell-based assays will be critical for advancing its potential development as a therapeutic lead compound.
References
- 1. This compound | C18H16O3 | CID 5351391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy this compound [smolecule.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. scienceopen.com [scienceopen.com]
- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 2-(3,4-Dimethoxybenzylidene)-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biological activities of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a member of the chalcone (B49325) family of compounds. While direct extensive research on this specific molecule is limited, this document compiles and extrapolates data from closely related 2-benzylidene-1-indanone (B110557) derivatives to provide a comprehensive overview of its potential therapeutic applications. The guide covers its synthesis, potential anticancer and anti-inflammatory activities, and the underlying mechanisms of action, including tubulin polymerization inhibition and modulation of key signaling pathways. Detailed experimental protocols for evaluating these biological activities are provided to facilitate further research and drug development efforts.
Introduction
This compound is a synthetic organic compound belonging to the α,β-unsaturated ketones known as chalcones.[1][2] The core structure consists of a 1-indanone (B140024) moiety linked to a 3,4-dimethoxybenzylidene group.[1] The presence of the dimethoxy substitution on the benzylidene ring is a common feature in many biologically active natural products and synthetic compounds, often contributing to enhanced potency and favorable pharmacokinetic properties.
Derivatives of 2-benzylidene-1-indanone have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide focuses on the potential biological activities of this compound, drawing parallels from structurally similar compounds to elucidate its therapeutic promise.
Synthesis
The primary synthetic route to this compound is the Claisen-Schmidt condensation reaction. This is a base-catalyzed reaction between 1-indanone and 3,4-dimethoxybenzaldehyde (B141060).[6]
Biological Activities
Based on the activities of structurally related compounds, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties.
Anticancer Activity
Numerous 2-benzylidene-1-indanone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[3][7] The proposed mechanisms for this anticancer activity include the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.
3.1.1. Inhibition of Tubulin Polymerization
Several indanone derivatives are known to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][8] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[8]
Quantitative Data from Related Compounds:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Breast (MCF-7) | 0.01 | [9] |
| Derivative B | Colon (HCT-116) | 0.088 | [9] |
| Derivative C | Leukemia (THP-1) | 0.12 | [9] |
| Derivative D | Lung (A549) | 0.21 | [9] |
| ITH-6 | Colon (HT-29) | 0.44 | [10] |
Table 1: In vitro cytotoxic activity of selected 2-benzylidene-1-indanone derivatives against various human cancer cell lines.
3.1.2. Cell Cycle Arrest and Apoptosis
Treatment with 2-benzylidene-1-indanone derivatives has been shown to induce cell cycle arrest, predominantly at the G2/M phase, which is consistent with the disruption of microtubule formation.[7][8] This cell cycle blockade is often followed by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[7]
Anti-inflammatory Activity
The 2-benzylidene-1-indanone scaffold is also a promising framework for the development of anti-inflammatory agents.[4][11] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1][11]
3.2.1. Inhibition of NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. By blocking the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[4]
Quantitative Data from a Related Compound:
A study on a novel arylidene indanone small molecule (IPX-18) demonstrated significant inhibition of TNF-α release with the following IC50 values[12][13]:
-
Human Whole Blood (HWB): 298.8 nM
-
Peripheral Blood Mononuclear Cells (PBMCs): 96.29 nM
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Synthesis of this compound
Materials:
-
1-Indanone
-
3,4-Dimethoxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (10% aqueous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve equimolar amounts of 1-indanone and 3,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.
-
Add the aqueous NaOH solution dropwise to the stirred mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Tubulin Polymerization Assay
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Test compound
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer and GTP.
-
Add the test compound or a vehicle control to the reaction mixture.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the inhibitory effect of the compound.
NF-κB Activation Assay
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Reagents for immunofluorescence staining (primary anti-NF-κB p65 antibody, fluorescently labeled secondary antibody, DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with LPS for 30-60 minutes.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. Nuclear translocation of p65 indicates NF-κB activation.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its structural analogs, this compound is anticipated to possess potent anticancer and anti-inflammatory properties. The provided experimental protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound [smolecule.com]
- 7. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling | MDPI [mdpi.com]
2-(3,4-Dimethoxybenzylidene)-1-indanone as a chalcone derivative for cancer research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones and their derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. This technical guide focuses on a specific chalcone (B49325) derivative, 2-(3,4-Dimethoxybenzylidene)-1-indanone, a molecule of interest in oncological research. This document provides a comprehensive overview of its synthesis, characterization, and the current understanding of its potential as an anticancer agent, based on the activities of structurally related compounds. While specific quantitative data on the cytotoxicity and cellular effects of this compound are not extensively available in public literature, this guide furnishes detailed experimental protocols for researchers to conduct such evaluations. Furthermore, it outlines the key signaling pathways commonly targeted by similar chalcone and indanone derivatives in cancer cells, providing a roadmap for future investigations into the mechanism of action of this promising compound.
Introduction
The quest for novel, effective, and less toxic anticancer agents is a paramount objective in biomedical research. Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in drug discovery. The 2-benzylidene-1-indanone (B110557) framework, a cyclic analogue of chalcones, has garnered considerable attention for its significant cytotoxic and antineoplastic activities. The compound this compound, with its methoxy-substituted phenyl ring, presents a compelling candidate for further investigation in cancer research. The methoxy (B1213986) groups are known to often enhance the biological activity of chalcones.[1]
This whitepaper serves as a technical resource for researchers, providing a consolidated repository of information on the synthesis and characterization of this compound, alongside detailed methodologies for evaluating its anticancer potential.
Synthesis and Characterization
The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of 1-indanone (B140024) with 3,4-dimethoxybenzaldehyde (B141060).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₃ | [3] |
| Molecular Weight | 280.32 g/mol | [3] |
| CAS Number | 5706-15-0 | |
| Appearance | Yellow solid | |
| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one | [3] |
Experimental Protocol: Synthesis
Materials:
-
1-Indanone
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Hydrochloric Acid (HCl), 1 M
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve 1-indanone (1.0 equivalent) and 3,4-dimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of ethanol.
-
Add a catalytic amount of a strong base, such as a 10% aqueous solution of sodium hydroxide, dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, or until a precipitate forms. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with 1 M HCl.
-
Filter the resulting solid precipitate and wash thoroughly with cold distilled water.
-
Purify the crude product by recrystallization from hot ethanol to yield pure this compound.[1]
Characterization Data
The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy protons, and the vinyl proton. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and methoxy carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C bond, and C-O ether linkages. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Anticancer Potential
While specific studies detailing the anticancer activity of this compound are limited, extensive research on related 2-benzylidene-1-indanone derivatives provides strong evidence for their potential as antineoplastic agents. These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including breast, colon, leukemia, and lung cancer cells, with IC₅₀ values often in the nanomolar to low micromolar range.[4]
Proposed Mechanisms of Action
Structurally similar compounds are known to induce cancer cell death through several mechanisms:
-
Induction of Apoptosis: Many chalcone and indanone derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[5]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[6]
-
Inhibition of Tubulin Polymerization: Some 2-benzylidene-1-indanones have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[4]
Experimental Protocols for Biological Evaluation
To facilitate further research into the anticancer properties of this compound, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways for Further Investigation
Based on the known mechanisms of action of similar compounds, the following signaling pathways are recommended as starting points for investigating the molecular targets of this compound.[7][8]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Chalcone derivatives have been reported to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and survival that is often hyperactivated in cancer. Some chalcones have been shown to exert their anticancer effects by modulating this pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation, immunity, and cancer cell survival. Its constitutive activation is observed in many tumors, making it an attractive therapeutic target. Certain chalcone derivatives have demonstrated the ability to inhibit NF-κB activation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. Its straightforward synthesis and the well-documented anticancer potential of related compounds underscore the need for a thorough investigation of its biological activities. This technical guide provides the necessary framework and detailed methodologies for researchers to undertake a comprehensive evaluation of this compound.
Future research should focus on:
-
Quantitative evaluation of the cytotoxicity of this compound against a panel of human cancer cell lines.
-
In-depth mechanistic studies to elucidate its effects on apoptosis, the cell cycle, and key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.
-
In vivo studies in animal models to assess its efficacy and safety profile.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Turkish Computational and Theoretical Chemistry » Submission » Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking [dergipark.org.tr]
- 3. This compound | C18H16O3 | CID 5351391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
An In-depth Technical Guide on the Therapeutic Targets of Dimethoxy-Substituted Chalcones
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the therapeutic targets of dimethoxy-substituted chalcones, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.
Chalcones, characterized by an open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of bioactive compounds.[1][2] The presence and position of methoxy (B1213986) (-OCH3) groups on the aromatic rings play a crucial role in modulating their pharmacological activities, which span anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4] This document delves into the specific molecular targets and mechanisms of action of various dimethoxy-substituted chalcones.
Anticancer Therapeutic Targets
Dimethoxy-substituted chalcones have demonstrated significant potential as anticancer agents by targeting a multitude of cellular processes, including cell cycle progression, apoptosis, autophagy, and key signaling pathways.[1][5][6]
1.1. Cell Cycle Arrest and Apoptosis Induction
Several dimethoxy-chalcone derivatives exert their anticancer effects by inducing cell cycle arrest and promoting programmed cell death (apoptosis).
-
2',5'-Dimethoxychalcone Derivatives: A series of these compounds were found to be cytotoxic against human bladder (NTUB1) and prostate (PC3) cancer cell lines.[7] Compounds 13 and 17 from this series induced G1 phase arrest in NTUB1 cells and S and G1, or G1 and G2/M phase arrests in PC3 cells, respectively, leading to apoptosis.[7]
-
4,4'-Dimethoxychalcone (DMC): This compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, Bim, tBid) and downregulating anti-apoptotic proteins (Bcl-2, Mcl-1), alongside caspase-3 activation and PARP cleavage.[8]
-
2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC): Isolated from Chromolaena tacotana, DDC inhibits breast cancer cell proliferation by inducing G0/G1 phase cell cycle arrest and triggering mitochondrial apoptosis.[5]
-
Difluoro-Dimethoxy Chalcones: A synthesized series of these compounds demonstrated higher cytotoxicity than 5-Fluorouracil, with compound 7 inducing early and late apoptosis in human tumor cell lines, confirmed by PARP cleavage.[9]
1.2. Modulation of Autophagy
Autophagy, a cellular degradation process, is a dual-edged sword in cancer. Dimethoxy chalcones have been shown to modulate this process to achieve anticancer effects.
-
4,4'-Dimethoxychalcone (DMC): DMC promotes autophagosome accumulation but ultimately leads to lysosomal dysfunction, impairing autophagic flux. This disruption, combined with the induction of Endoplasmic Reticulum (ER) stress, contributes to its apoptotic effects.[8] In other contexts, DMC is identified as a geroprotective agent that promotes longevity and cardioprotection through the induction of autophagy.[10]
-
3,4-Dimethoxychalcone (B600365) (3,4-DC): This chalcone (B49325) is a potent inducer of autophagy.[11] It activates transcription factors TFEB and TFE3, key regulators of lysosomal biogenesis and autophagy, leading to cardioprotective effects and improved efficacy of anticancer chemotherapy.[12][13]
-
2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC): DDC triggers autophagy in breast cancer cells, which, along with apoptosis, contributes to its cancer cell growth-inhibitory effects.[5]
1.3. Targeting Cellular Signaling Pathways
Dimethoxy chalcones modulate several critical signaling pathways involved in cancer cell proliferation and survival.
-
Microtubule-Targeted Action: 2',5'-dimethoxychalcone derivatives have been identified as microtubule-targeted agents.[7] Compound 17 was shown to increase the level of α-tubulin in the polymerized microtubule fraction, similar to the action of paclitaxel.[7]
-
Endoplasmic Reticulum (ER) Stress: 4,4'-Dimethoxychalcone (DMC) induces ER stress, evidenced by the increased expression of key stress marker proteins like p-PERK, p-IRE1, GRP78, and CHOP.[8] Inhibition of ER stress was found to reverse the apoptotic effects of DMC.[8]
-
MAPK Pathway: DMC also activates the mitogen-activated protein kinase (MAPK) pathway, including Erk, JNK, and p38, which is intertwined with its induction of ER stress and apoptosis.[8]
-
Hsp90 Inhibition: 2',4'-dimethoxychalcone (B1233493) was discovered to be an inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins. This activity allows it to inhibit the growth of iressa-resistant non-small cell lung cancer (NSCLC).[14]
Quantitative Data: Anticancer Activity of Dimethoxy-Chalcones
| Chalcone Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |
| 2',5'-dimethoxychalcone derivative 13 | NTUB1 (bladder) | Cytotoxicity | Not specified | [7] |
| 2',5'-dimethoxychalcone derivative 17 | PC3 (prostate) | Cytotoxicity | Not specified | [7] |
| 4,4'-dimethoxychalcone (DMC) | Various | Apoptosis Induction | Not specified | [8] |
| Butein (a chalcone) | - | Aromatase Inhibition | 3.75 µM | [5] |
| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (7f ) | HL-60, MCF-7, SW-480 | Cytotoxicity | 8.0, 11.1, and 5.8-fold lower than Cisplatin | [15] |
| 4-methoxy substituted diaryl ether chalcone (25 ) | MCF-7, HepG2, HCT116 | Cytotoxicity | 3.44, 4.64, 6.31 µM | [16] |
Anti-inflammatory Therapeutic Targets
Chronic inflammation is a key driver of many diseases. Dimethoxy-substituted chalcones exhibit potent anti-inflammatory properties by targeting central inflammatory signaling pathways.
-
NF-κB and MAPK Signaling: The anti-inflammatory effects of many dimethoxy chalcones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[17][18][19]
-
2′-hydroxy-2,6′-dimethoxychalcone (2,6′-DMC): This compound demonstrated superior inhibition of nitric oxide (NO), pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages by modulating the NF-κB and MAPK pathways.[17]
-
2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC): This derivative also significantly mitigated the LPS-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins by reducing NF-κB, p38, and JNK protein levels.[19]
-
4,4'-Dimethoxychalcone (DMC): In the context of traumatic brain injury, DMC mitigates neuroinflammation by suppressing microglial activation and decreasing the production of inflammatory factors.[20]
Signaling Pathway: Anti-inflammatory Action of Dimethoxy Chalcones
Caption: Inhibition of LPS-induced inflammatory pathways by dimethoxy chalcones.
Neuroprotective Therapeutic Targets
Certain dimethoxy chalcones have shown promise in protecting neuronal cells from damage, particularly in the context of neuroinflammation.
-
4,4'-Dimethoxychalcone (DMC): DMC has been shown to alleviate neuroinflammation and neuronal damage following traumatic brain injury.[20] The proposed mechanism involves the modulation of the TREM2/PI3K/AKT/NF-κB signaling pathway, leading to suppressed microglial activation and improved neuromotor function in mouse models.[20]
Signaling Pathway: Neuroprotective Action of 4,4'-Dimethoxychalcone
Caption: 4,4'-DMC modulates the TREM2/PI3K/AKT/NF-κB pathway to exert neuroprotection.
Antimicrobial Therapeutic Targets
Dimethoxy-substituted chalcones have also been investigated for their activity against various pathogens, including bacteria.
-
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one: This chalcone derivative showed excellent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[21]
-
2,4-Dimethoxychalcone (DMC): Showed antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 72.6 µg/mL.[22]
While the broad-spectrum activity is noted, specific enzyme targets within the bacteria are still an active area of research. The antibacterial mechanism is thought to involve interference with peptidoglycan biosynthesis or other essential bacterial enzymes.[22]
Quantitative Data: Antimicrobial Activity of Dimethoxy-Chalcones
| Chalcone Derivative | Bacteria | Activity | MIC (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | S. aureus | Antibacterial | 125 | [21] |
| B. subtilis | Antibacterial | 62.5 | [21] | |
| E. coli | Antibacterial | 250 | [21] | |
| P. aeruginosa | Antibacterial | 125 | [21] | |
| 2,4-Dimethoxychalcone | Not specified | Antibacterial | 72.6 | [22] |
Experimental Protocols
This section provides an overview of common methodologies used in the evaluation of dimethoxy-substituted chalcones.
5.1. Synthesis of Dimethoxy-Chalcones
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[9][23]
-
Principle: This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.
-
General Procedure:
-
Dissolve the appropriate dimethoxy-acetophenone and an aromatic aldehyde in a solvent like ethanol.[23]
-
Add a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and stir the mixture at room temperature.[23][24]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[23]
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.[23]
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[23]
-
Confirm the structure and purity using analytical techniques such as NMR, Mass Spectrometry, and melting point analysis.[9][23]
-
Workflow: Chalcone Synthesis via Claisen-Schmidt Condensation
Caption: A typical workflow for the synthesis and purification of chalcones.
5.2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[9][19]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
-
General Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dimethoxy-chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[19]
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[25]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
5.3. Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[17][25]
-
Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
-
General Procedure:
-
Culture RAW 264.7 macrophages in 96-well plates.
-
Pre-treat the cells with different concentrations of the dimethoxy-chalcone for 1 hour.[25]
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[25]
-
After 24 hours, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate.
-
Measure the absorbance at ~540 nm. The amount of nitrite is calculated from a standard curve of sodium nitrite.
-
5.4. Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the chalcones.[12][17]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins.
-
General Procedure:
-
Treat cells with the chalcone derivative and/or a stimulant (e.g., LPS).
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, COX-2, Bax, Bcl-2, LC3-II).[5][17]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system. The band intensity is quantified relative to a loading control like β-actin.
-
Conclusion
Dimethoxy-substituted chalcones represent a versatile and promising class of compounds with a wide array of therapeutic targets. Their ability to modulate multiple key cellular pathways, including those involved in cancer, inflammation, and neurodegeneration, underscores their potential for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight that the position of the methoxy groups is a critical determinant of biological activity and target specificity.[26][27] Further research focusing on optimizing the pharmacokinetic properties and conducting in vivo efficacy and safety studies will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 7. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2',4'-dimethoxychalcone as a Hsp90 inhibitor and its effect on iressa-resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4,4'-Dimethoxychalcone Mitigates Neuroinflammation Following Traumatic Brain Injury Through Modulation of the TREM2/PI3K/AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. jchr.org [jchr.org]
- 23. benchchem.com [benchchem.com]
- 24. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Reinvestigation of structure-activity relationship of methoxylated chalcones as antimalarials: synthesis and evaluation of 2,4,5-trimethoxy substituted patterns as lead candidates derived from abundantly available natural β-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Benzylidene-1-indanones
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the synthetic methodologies for 2-benzylidene-1-indanones, a class of compounds recognized for their significant biological activities, including anti-inflammatory and monoamine oxidase (MAO) inhibitory properties.[1][2][3] Structurally related to chalcones, these molecules serve as valuable scaffolds in medicinal chemistry and drug development.[1][4] This guide details the predominant synthetic routes, provides specific experimental protocols, and summarizes key reaction data for comparative analysis.
Core Synthetic Strategy: The Claisen-Schmidt Condensation
The most prevalent and versatile method for synthesizing 2-benzylidene-1-indanones is the Claisen-Schmidt condensation.[5] This reaction involves a base-catalyzed aldol (B89426) condensation between a 1-indanone (B140024) derivative (which possesses α-hydrogens) and an aromatic aldehyde (which lacks α-hydrogens).[5] The initial aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the 2-benzylidene-1-indanone (B110557).[6]
The general reaction is depicted below:
Caption: General scheme for Claisen-Schmidt condensation.
The mechanism proceeds via the formation of a ketone enolate, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde.
Caption: Mechanism of the Claisen-Schmidt condensation.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Claisen-Schmidt condensation is influenced by the substrates, catalyst, and reaction conditions. A variety of methods, from traditional solvent-based approaches to modern green chemistry techniques, have been successfully employed.
| Entry | 1-Indanone Derivative | Aromatic Aldehyde | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Indanone | Benzaldehyde (B42025) | NaOH | Ethanol (B145695) | 18 | ~85-95 | [4] |
| 2 | 1-Indanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 | ~80-90 | [4] |
| 3 | 1-Indanone | 4-Chlorobenzaldehyde | NaOH | Ethanol | 18 | ~80-90 | [4] |
| 4 | 6-Hydroxy-1-indanone | Various Benzaldehydes | 20% (w/v) NaOH | Ethanol | Overnight | Not Specified | [7] |
| 5 | 1-Indanone | 3,4-Dimethoxybenzaldehyde | Solid NaOH | Solvent-Free | < 0.25 | Quantitative | [4] |
| 6 | o-Phthaldialdehyde¹ | Acetophenone (B1666503) | NaOH | Ethanol | 0.5 | 70-85 | [8] |
| 7 | Indan-1,3-dione | Benzaldehyde | 2-HEAF (IL) | Neat | < 1 min | 98 | [9] |
¹ This reaction between o-phthaldialdehyde and acetophenone is a related synthesis that also yields a 2-benzylidene-1-indanone structure.[10][11] ² 2-HEAF = 2-hydroxyethylammonium formate (B1220265) (an ionic liquid).
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below. These protocols offer a practical guide for laboratory implementation.
Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation [4][12]
-
Reaction Setup: In a round-bottom flask, dissolve the 1-indanone derivative (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.
-
Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) (2-3 eq.).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can vary from several hours to overnight.
-
Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Dry the purified product and confirm its structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ultrasound-Assisted Synthesis [8]
-
Reaction Setup: In a suitable vessel, combine o-phthaldialdehyde (3.0 mmol, 1.0 eq.), acetophenone (3.0 mmol, 1.0 eq.), and sodium hydroxide (7.0 mmol, 2.0 eq.) in 10 mL of ethanol.
-
Reaction: Cool the solution to 0 °C and stir while irradiating with an ultrasonic probe (e.g., 200W, 26 kHz) for 30 minutes. This method has been shown to reduce reaction times and energy consumption.[8][13]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. This "green synthesis" approach often leads to high yields and minimizes waste.[8]
Protocol 3: Solvent-Free Claisen-Schmidt Condensation [4]
-
Reactant Grinding: In a mortar and pestle, combine the 1-indanone (1.0 eq.), a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.0 eq.), and finely ground solid sodium hydroxide (2-3 eq.).
-
Reaction: Vigorously grind the solids together. The mixture will typically turn into an oil and then solidify as the reaction proceeds. This process is usually complete in a few minutes.
-
Workup: Add 10% aqueous HCl to the solid mass to neutralize the excess base and precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent mixture (e.g., ethanol/water) to obtain the pure 2-benzylidene-1-indanone derivative. This method is environmentally friendly and can result in quantitative yields in a very short time.[4][5]
Experimental Workflow and Characterization
A typical workflow for the synthesis, purification, and characterization of 2-benzylidene-1-indanones is illustrated below.
Caption: General workflow for 2-benzylidene-1-indanone synthesis.
Standard characterization involves a suite of analytical techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to elucidate the molecular structure, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of key functional groups (such as the α,β-unsaturated carbonyl), and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.[8][14] Melting point analysis is also a crucial step for assessing the purity of the final compound.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Discovery and significance of the indanone scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in the field of medicinal chemistry, demonstrating remarkable versatility in engaging with a wide array of biological targets.[1] Its rigid, yet adaptable, framework allows for the strategic placement of functional groups, leading to the development of potent and selective modulators of various physiological processes. The significance of the indanone core was notably solidified with the successful development and approval of Donepezil, a cornerstone therapy for Alzheimer's disease.[2][3] This achievement sparked significant scientific interest in the moiety, revealing its potential in designing therapies for a spectrum of diseases, ranging from neurodegenerative disorders to cancer and inflammatory conditions.[1][4] This technical guide provides a comprehensive exploration of the discovery, significance, and therapeutic applications of the indanone scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Discovery and Historical Significance: The Donepezil Breakthrough
The journey of the indanone scaffold to prominence in medicinal chemistry is intrinsically linked to the development of Donepezil (brand name Aricept®). In the quest for effective treatments for Alzheimer's disease, researchers sought acetylcholinesterase (AChE) inhibitors to address the cholinergic deficit observed in patients.[2] Through a process of random screening and subsequent structural modifications, an indanone derivative was designed that exhibited a well-balanced profile of potent AChE inhibition and favorable pharmacokinetic properties.[2] The successful clinical trials and eventual FDA approval of Donepezil in 1996 showcased the therapeutic potential of the indanone core and catalyzed further exploration of its derivatives for a multitude of other diseases.[3]
Synthetic Methodologies: Building the Indanone Core
The construction of the 1-indanone (B140024) nucleus is predominantly achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides.[5][6] This robust and widely employed method involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a strong acid catalyst.
Experimental Protocol: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
This protocol details a general procedure for the synthesis of the 1-indanone core.
Materials:
-
3-Arylpropanoic acid
-
Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous dichloromethane (B109758) (if using a Lewis acid)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place the 3-arylpropanoic acid.
-
Catalyst Addition:
-
Using Polyphosphoric Acid (PPA): Add PPA to the flask in a quantity sufficient to ensure efficient stirring.
-
Using a Lewis Acid: Dissolve the 3-arylpropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath and slowly add the Lewis acid (e.g., AlCl₃) portion-wise.
-
-
Reaction:
-
With PPA: Heat the mixture with stirring to the required temperature (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
With a Lewis Acid: Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
-
Work-up:
-
With PPA: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
With a Lewis Acid: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system.
Caption: General workflow for the synthesis of 1-indanone.
Biological Activities and Therapeutic Applications
The indanone scaffold has demonstrated a broad spectrum of biological activities, leading to its investigation in various therapeutic areas.
Neurodegenerative Diseases: Combating Alzheimer's and Parkinson's
The success of Donepezil has firmly established the indanone scaffold as a key pharmacophore in the development of treatments for neurodegenerative diseases.[2][3] Indanone derivatives have been extensively explored as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease and monoamine oxidase (MAO) for Parkinson's disease.[1][7]
Table 1: Inhibitory Activity of Indanone Derivatives against AChE and MAO
| Compound ID | Target | IC₅₀ / Kᵢ (nM) | Reference |
| Donepezil | AChE | IC₅₀: 14.8 - 22.4 | [1][4] |
| Compound D29 | AChE | IC₅₀: 22.4 | [1] |
| Compound D28 | AChE | IC₅₀: 24.8 | [1] |
| C6-substituted indanone | MAO-B | IC₅₀: 1 - 30 | [7] |
| 2-benzylidene-1-indanone (5g) | MAO-A | IC₅₀: 131 | [8] |
| 2-benzylidene-1-indanone derivatives | MAO-B | IC₅₀: <2740 | [8] |
| 2-heteroarylidene-1-indanone derivatives | MAO-B | IC₅₀: 4.4 - 1530 | [9] |
This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.[6][10]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test compounds (indanones) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions fresh on the day of the experiment.
-
Plate Setup: In a 96-well plate, add the following to each well:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes).
-
Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Anticancer Activity: A Multifaceted Approach
The indanone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[11] Derivatives of indanone have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms such as the inhibition of tubulin polymerization and the modulation of critical signaling pathways.[11][12]
Table 2: Cytotoxic Activity of Indanone Derivatives against Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [11][13] |
| ITH-6 | Thiazolyl Hydrazone | COLO 205 (Colon) | 0.98 | [11][13] |
| ITH-6 | Thiazolyl Hydrazone | KM 12 (Colon) | 0.41 | [11][13] |
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [11] |
| Compound 9j | 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [11] |
| Compound 9j | 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [11] |
This assay is used to evaluate the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[5][14]
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Test compounds (indanones) dissolved in a suitable solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a cuvette holder
-
Quartz cuvettes
Procedure:
-
Reagent Preparation: On ice, prepare a solution of tubulin in G-PEM buffer containing GTP and glycerol.
-
Reaction Mixture: In a pre-chilled quartz cuvette, add the tubulin solution and the test compound at the desired concentration. The final volume is typically around 70 µL.[15]
-
Initiate Polymerization: Transfer the cuvette to a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. The extent of inhibition can be determined by comparing the polymerization curves of the test compound with a vehicle control. The IC₅₀ value can be calculated from a dose-response curve.
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathways Modulated by Indanone Derivatives
The diverse biological activities of the indanone scaffold are a consequence of its ability to interact with a range of molecular targets and modulate critical signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Certain indanone derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway. They can prevent the phosphorylation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by indanone derivatives.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and inflammation. It comprises several subfamilies, including ERK, JNK, and p38 MAPKs. Indanone derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory and anticancer effects, although the precise upstream targets are still under investigation for many derivatives.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Antileukemic Evaluation of a Novel Mikanolide Derivative Through the Ras/Raf/MEK/ERK Pathway [frontiersin.org]
- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity and Safety Profile of 2-(3,4-Dimethoxybenzylidene)-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary overview of the toxicity and safety profile of 2-(3,4-Dimethoxybenzylidene)-1-indanone. The information presented is based on available data for structurally related 2-benzylidene-1-indanone (B110557) and chalcone (B49325) derivatives. Direct toxicological data for this compound is limited, and therefore, the information herein should be interpreted with caution and is intended for research and informational purposes only. Further comprehensive safety and toxicity studies on the specific compound are warranted.
Introduction
This compound is a member of the chalcone and benzylidene-indanone class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, anticancer, and neuroprotective effects. Understanding the preliminary toxicity and safety profile of this compound is a critical step in its development as a potential therapeutic agent. This technical guide summarizes the available toxicological data from related compounds, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows to provide a foundational safety assessment.
Inferred Toxicological Profile
The toxicological profile of this compound is inferred from studies on structurally similar 2-benzylidene-1-indanone and chalcone derivatives.
Acute Toxicity
Acute toxicity studies on chalcone derivatives suggest a generally low order of acute toxicity. An oral acute toxicity study in mice based on Lorke's method indicated that while some derivatives exhibited mild toxic signs, the median lethal dose (LD50) for most was high.
Table 1: Acute Oral Toxicity of Chalcone Derivatives in Mice
| Compound Class | Test Species | Route of Administration | LD50 (mg/kg) | Observed Effects | Reference |
| Chalcone Derivatives | Mice | Oral | 3807.9 to >5000 | Mild toxicity signs, with mortality in a minority of derivatives.[1][2] | [1][2] |
Sub-Acute Toxicity
Sub-acute toxicity studies provide insights into the effects of repeated exposure to a compound. A 28-day study on a specific 2-benzylidene-1-indanone derivative in Swiss-albino mice revealed no significant toxicity at a dose of 100 mg/kg.[3] However, a 21-day study on other chalcone derivatives showed that some could induce mild visceral damage and behavioral changes at doses of 20 and 40 mg/kg.[4]
Table 2: Sub-Acute Toxicity of 2-Benzylidene-1-indanone and Chalcone Derivatives
| Compound Type | Test Species | Dosage | Duration | Key Findings | Reference |
| 2-Benzylidene-1-indanone derivative | Swiss-albino mice | 100 mg/kg/day | 28 days | Non-toxic | [3] |
| Chalcone derivative 43 | BALB/c mice | 20 and 40 mg/kg/day | 21 days | Mucus in feces, visceral damage (liver), altered organ coefficient (kidney, brain), aggressiveness.[4] | [4] |
| Chalcones 40 and 42 | BALB/c mice | 20 and 40 mg/kg/day | 21 days | Relatively non-toxic.[4] | [4] |
In Vitro Cytotoxicity
The in vitro cytotoxicity of 2-benzylidene-1-indanone derivatives has been evaluated against a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific derivative and the cell line. Importantly, some derivatives have shown selectivity, with higher toxicity towards cancer cells compared to normal cells. For instance, several 2-benzylidene-1-indanone derivatives were found to be non-toxic to the human normal hepatic cell line HL-7702 at a concentration of 10 µM.[5]
Table 3: In Vitro Cytotoxicity of 2-Benzylidene-1-indanone Derivatives
| Compound Class | Cell Line | Assay | IC50 (µM) | Key Findings | Reference |
| 2-Benzylidene-1-indanone derivatives | Human cancer cell lines (breast, colon, leukemia, lung) | Not specified | 0.010 - 0.880 | Potent cytotoxicity against various cancer cell lines.[6] | [6] |
| 2-Benzylidene-1-indanone derivative 1 | Human carcinoma cells | Not specified | 0.010 - 14.76 | Potent cytotoxicities.[3] | [3] |
| 2-Benzylidene-1-indanone derivatives | Murine primary macrophages | MTT | >10 | Assessed for safety before evaluating anti-inflammatory effects.[5] | [5] |
| 2-Benzylidene-1-indanone derivatives | HL-7702 (human normal hepatic cell line) | MTT | >10 | No significant cytotoxicity observed at 10 µM.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's toxicological profile. The following are standard protocols for key toxicity and safety experiments.
Acute Oral Toxicity Study (Lorke's Method)
This method is a biphasic procedure used to determine the LD50 of a substance.
-
Phase 1:
-
Nine mice are divided into three groups of three.
-
Three different doses of the test compound (e.g., 10, 100, and 1000 mg/kg) are administered orally to each group.
-
The animals are observed for 24 hours for signs of toxicity and mortality.
-
-
Phase 2:
-
Based on the results of Phase 1, three new, more specific doses are selected.
-
Three mice are used, one for each dose.
-
The animals are again observed for 24 hours for toxicity and mortality.
-
-
LD50 Calculation: The LD50 is calculated as the geometric mean of the lowest dose that caused mortality and the highest dose that did not.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Cells (e.g., HL-7702, murine primary macrophages) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.
-
The plate is incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to various concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
MTT solution is added to each well.
-
The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflows
Caption: Workflow for acute and in vitro toxicity testing.
Signaling Pathways
Some 2-benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Conclusion
Based on the available data for structurally related compounds, this compound is anticipated to have a relatively low acute toxicity profile. In vitro studies on derivatives suggest potential for selective cytotoxicity against cancer cells, with lower toxicity towards normal cells. However, the possibility of toxicity with repeated dosing, as seen with some chalcones, cannot be ruled out without further investigation. The anti-inflammatory properties of this class of compounds appear to be mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.
This preliminary safety and toxicity profile serves as a foundational guide for researchers. It is imperative that comprehensive in vitro and in vivo toxicological studies are conducted on this compound to establish a definitive safety profile before any further development.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.org.pe [scielo.org.pe]
- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Spectroscopic and Synthetic Profile of 2-(3,4-Dimethoxybenzylidene)-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data, synthesis, and key chemical properties of 2-(3,4-Dimethoxybenzylidene)-1-indanone. This compound, a member of the chalcone (B49325) family, is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The structural rigidity and electronic properties conferred by the indanone and dimethoxybenzylidene moieties make it a valuable scaffold for further drug development.
General Information
| Identifier | Value |
| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one[2][3] |
| Molecular Formula | C₁₈H₁₆O₃[1][2] |
| Molecular Weight | 280.3 g/mol [1][2] |
| CAS Number | 5706-15-0[1] |
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.84 | d, J = 7.5 Hz | 1H | Aromatic H (Indanone) |
| 7.56-7.53 | m | 2H | Aromatic H (Indanone) & Vinylic H |
| 7.49 | d, J = 7.5 Hz | 1H | Aromatic H (Indanone) |
| 7.36 | t, J = 7.3 Hz | 1H | Aromatic H (Indanone) |
| 7.23 | dd, J = 8.4 Hz, 1.5 Hz | 1H | Aromatic H (Dimethoxybenzylidene) |
| 7.10 | d, J = 1.4 Hz | 1H | Aromatic H (Dimethoxybenzylidene) |
| 6.88 | d, J = 8.4 Hz | 1H | Aromatic H (Dimethoxybenzylidene) |
| 3.91 | br s | 5H | CH₂ (Indanone) & OCH₃ |
| 3.88 | s | 3H | OCH₃ |
Data sourced from The Royal Society of Chemistry.[4]
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 194.2 | C=O |
| 150.6 | Aromatic C-O |
| 149.4 | Aromatic C-O |
| 149.1 | Aromatic C |
| 138.2 | Aromatic C |
| 134.4 | Aromatic C |
| 134.0 | Vinylic C |
| 132.6 | Aromatic C |
| 128.4 | Aromatic C-H |
| 127.6 | Aromatic C-H |
| 126.1 | Aromatic C-H |
| 124.6 | Aromatic C-H |
| 124.2 | Aromatic C-H |
| 113.5 | Aromatic C-H |
| 111.3 | Aromatic C-H |
| 56.0 | OCH₃ |
| 32.3 | CH₂ |
Data sourced from The Royal Society of Chemistry.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 1690 | Strong | C=O Stretch (α,β-unsaturated ketone) |
| 1513 | Strong | C=C Aromatic Stretch |
| 1253 | Strong | Asymmetric C-O Stretch (Methoxy) |
| 1022 | Medium | Symmetric C-O Stretch (Methoxy) |
Data sourced from The Royal Society of Chemistry.[4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
| m/z | Interpretation |
| 280.3 | [M]⁺ (Molecular Ion) |
| 265.1 | [M-CH₃]⁺ |
| 237.0 | [M-COCH₃]⁺ |
| 149.0 | Protonated 3,4-dimethoxybenzaldehyde (B141060) fragment |
Data sourced from Smolecule.[2]
Experimental Protocols
The synthesis of this compound is most commonly achieved via a Claisen-Schmidt condensation reaction.[1][2]
Synthesis of this compound
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (or solvent-free conditions)
-
Hydrochloric Acid (HCl) for neutralization
-
Distilled Water
Procedure:
-
In a suitable reaction vessel, 1-indanone (1.0 equivalent) and 3,4-dimethoxybenzaldehyde (1.0 equivalent) are combined.
-
The reaction can be conducted in a solvent such as ethanol or under solvent-free conditions.[1]
-
A catalytic amount of a base, typically sodium hydroxide, is added to the mixture.[1][2]
-
The reaction mixture is stirred, often with heating to approximately 60°C, to facilitate the condensation.[1][5]
-
The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and neutralized with a dilute acid, such as 1 M HCl.[5]
-
The precipitated crude product is collected by vacuum filtration and washed with distilled water.[5]
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1][5]
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[4]
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4]
IR Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer.
-
The sample can be analyzed as a thin film or as a KBr pellet.[4]
-
Absorbance is reported in reciprocal centimeters (cm⁻¹).[4]
Mass Spectrometry:
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.[2]
-
The data is reported as a mass-to-charge ratio (m/z).[2]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
Methodological & Application
Synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(3,4-dimethoxybenzylidene)-1-indanone, a member of the chalcone (B49325) family of compounds. This class of molecules is of significant interest in medicinal chemistry due to its potential anti-inflammatory and anti-cancer properties.[1][2] The synthesis is achieved through a Claisen-Schmidt condensation reaction between 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060).[1][2][3] Both a traditional solvent-based method and an environmentally friendly solvent-free approach are described.
Chemical Reaction
The synthesis proceeds via a base-catalyzed aldol (B89426) condensation followed by dehydration to yield the α,β-unsaturated ketone, this compound.
Reactants:
-
1-Indanone (C₉H₈O)
-
3,4-Dimethoxybenzaldehyde (C₉H₁₀O₃)
Catalyst:
-
Sodium Hydroxide (B78521) (NaOH)
Product:
-
This compound (C₁₈H₁₆O₃)
Byproduct:
-
Water (H₂O)
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₃ | [1][2][4][5] |
| Molecular Weight | 280.32 g/mol | [1][2][4][5] |
| CAS Number | 5706-15-0 | [1] |
| Typical Yield | 56% - 95% | [1][6] |
| Melting Point | 178 - 181 °C | [7] |
| Appearance | Pale yellow-green solid | [8] |
Experimental Protocols
Two primary protocols for the Claisen-Schmidt condensation are detailed below. Protocol 1 utilizes a traditional solvent-based approach, while Protocol 2 offers a solvent-free, "green" chemistry alternative.
Protocol 1: Solvent-Based Synthesis
This method involves the reaction in an ethanol (B145695) solvent.
Materials:
-
1-Indanone
-
3,4-Dimethoxybenzaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Beakers
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-indanone and 1.0 equivalent of 3,4-dimethoxybenzaldehyde in a suitable volume of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add 2-3 equivalents of aqueous sodium hydroxide solution to the flask.[9]
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water or crushed ice. Neutralize any excess NaOH by acidifying the mixture with dilute hydrochloric acid.[9]
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.[9]
-
Drying: Dry the purified product, for example, in a vacuum oven.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solvent-Free Synthesis
This environmentally friendly protocol is performed by grinding the solid reactants together.[9][10]
Materials:
-
1-Indanone (0.20 g)
-
3,4-Dimethoxybenzaldehyde (0.25 g)[8]
-
Finely ground solid Sodium Hydroxide (NaOH) (0.05 g)[8]
-
Mortar and pestle or a test tube and spatula[9]
-
10% aqueous Hydrochloric Acid (HCl) solution[8]
-
Ethanol/water mixture (e.g., 90:10) for recrystallization[8][9]
-
Vacuum filtration apparatus
Procedure:
-
Reactant Grinding: In a mortar or test tube, combine the 1-indanone and 3,4-dimethoxybenzaldehyde. Vigorously grind or scrape the two solids together until they form an oil.[7][9]
-
Catalyst Addition: Add the finely ground solid NaOH to the mixture and continue to mix and scrape until a pale yellow-green solid forms.[8]
-
Reaction Time: Let the mixture stand for 15 minutes at room temperature.[8]
-
Neutralization: Add approximately 2 mL of 10% aqueous HCl solution to the solid. Mix thoroughly to ensure all the NaOH is neutralized. Check the pH to confirm it is acidic.[8]
-
Isolation: Isolate the solid product using suction filtration and wash it with small portions of ice-cold water.[8]
-
Recrystallization: Recrystallize the crude product from a 90:10 ethanol/water mixture.[8]
-
Drying: Dry the final product completely on a pre-weighed watch glass, potentially in an oven for a short period.[8]
-
Analysis: Determine the mass and melting point of the recrystallized product.[7]
Visualizations
Reaction Pathway
References
- 1. Buy this compound (EVT-11577381) [evitachem.com]
- 2. Buy this compound [smolecule.com]
- 3. Solved This is a Claisen-Schmidt condensation of | Chegg.com [chegg.com]
- 4. This compound | C18H16O3 | CID 5351391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MOLBASE [key.molbase.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Claisen-Schmidt Condensation of 1-Indanone and 3,4-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones. The reaction between 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060) yields (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one, a chalcone (B49325) derivative of significant interest in medicinal chemistry.[1] This class of compounds is recognized for its potential anti-inflammatory and other biological activities, making it a valuable scaffold for drug discovery and development.[2]
The resulting compound, with the molecular formula C₁₈H₁₆O₃ and a molecular weight of 280.3 g/mol , is systematically named (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.[1][3] Its structure features a planar conformation that facilitates π-stacking interactions, a key aspect of its chemical properties and biological potential.[1]
These application notes provide detailed protocols for both traditional solvent-based and modern solvent-free Claisen-Schmidt condensation methods for synthesizing this promising compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Solvent-Based Method | Solvent-Free Method |
| 1-Indanone | 1.0 equivalent | 0.20 g (1.0 equivalent) |
| 3,4-Dimethoxybenzaldehyde | 1.0-1.2 equivalents | 0.25 g (1.0 equivalent) |
| Catalyst | Aqueous Sodium Hydroxide (B78521) (NaOH) solution (2-3 equivalents) | Solid Sodium Hydroxide (NaOH) (0.05 g) |
| Solvent | Ethanol (B145695) | None |
| Reaction Time | A few hours to overnight | ~15 minutes |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | High | High (up to 94%)[4] |
| Melting Point of Product | 178-181 °C[5] | 178 °C[4] |
Experimental Protocols
Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation
This protocol outlines a standard procedure for the base-catalyzed condensation in an ethanol solvent.[2]
Materials:
-
1-Indanone
-
3,4-Dimethoxybenzaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 10%)[2][6]
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-indanone (1.0 eq.) and 3,4-dimethoxybenzaldehyde (1.0 eq.) in an appropriate volume of ethanol.[2]
-
Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.[2]
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.[2]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water or crushed ice.[2] To neutralize any excess NaOH, acidify the mixture with dilute hydrochloric acid (HCl).[2]
-
Isolation of Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[2]
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol.[2] The crude product can be further purified by recrystallization from an ethanol/water mixture (e.g., 90:10).[7]
-
Drying and Characterization: Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This environmentally friendly method can lead to high yields in a significantly shorter reaction time.[2][8]
Materials:
-
1-Indanone
-
3,4-Dimethoxybenzaldehyde
-
Finely ground solid Sodium Hydroxide (NaOH)
-
Mortar and pestle or a test tube and spatula
-
10% aqueous Hydrochloric Acid (HCl) solution[8]
-
Ethanol/water mixture (e.g., 90:10) for recrystallization[7]
Procedure:
-
Reactant Grinding: In a mortar or test tube, combine 1-indanone (e.g., 0.20 g) and 3,4-dimethoxybenzaldehyde (e.g., 0.25 g).[2][8] Vigorously grind or scrape the two solids together until they form an oil.[2][8]
-
Catalyst Addition: Add a catalytic amount of finely ground solid NaOH (e.g., 0.05 g) to the mixture.[2][8]
-
Reaction: Continue to grind or scrape the mixture. The reaction is often rapid, and the product may solidify.[2][8] Let the mixture stand for 15 minutes.[8]
-
Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and help dislodge the product from the reaction vessel.[2][8]
-
Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2][7]
-
Drying and Characterization: Dry the purified product and determine its properties.
Visualizations
References
- 1. Dual A1 and A2A adenosine receptor antagonists, methoxy substituted 2-benzylidene-1-indanone, suppresses intestinal postprandial glucose and attenuates hyperglycaemia in fructose-streptozotocin diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3,4-Dimethoxybenzylidene)-1-indanone | C18H16O3 | CID 5351391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Green Chemistry Approach to Solvent-Free Chalcone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The classical Claisen-Schmidt condensation for synthesizing chalcones often relies on hazardous solvents and harsh conditions, posing environmental concerns.[3][5][6] Green chemistry principles advocate for the development of environmentally benign synthetic methodologies.[3] This document outlines solvent-free approaches for chalcone (B49325) synthesis, emphasizing mechanochemical (grindstone and ball milling) and microwave-assisted methods. These techniques offer significant advantages, including reduced reaction times, higher yields, minimized waste, and simplified work-up procedures.[4][6][7][8]
I. Mechanochemical Synthesis of Chalcones
Mechanochemistry utilizes mechanical force to induce chemical reactions in the solid state, often in the absence of a solvent.[6] This approach is highly efficient and environmentally friendly.
A. Grindstone Chemistry
This technique, also known as "grindstone chemistry," involves the manual grinding of reactants with a mortar and pestle.[4][6] It is a simple, accessible, and solvent-free method for chalcone synthesis.
Protocol 1: Grindstone Synthesis of Chalcones using Sodium Hydroxide (B78521)
This protocol is adapted from methodologies employing solid sodium hydroxide as a catalyst.[2][9]
Materials:
-
Substituted or unsubstituted benzaldehyde (B42025)
-
Substituted or unsubstituted acetophenone (B1666503)
-
Sodium hydroxide (solid pellets or powder)
-
Mortar and pestle
-
Ethanol (B145695) (for recrystallization)
-
Cold water
Procedure:
-
In a clean, dry mortar, combine equimolar amounts of the benzaldehyde and acetophenone.
-
Add a catalytic amount of solid sodium hydroxide (approximately 0.5 equivalents).
-
Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The progress of the reaction can be monitored by a change in color and consistency, often resulting in a solid or paste-like mixture.
-
Upon completion, add cold water to the mortar and triturate the solid product.
-
Filter the crude product using a Buchner funnel, wash with cold water to remove the catalyst, and air dry.
-
Recrystallize the crude chalcone from a minimal amount of ethanol to obtain the pure product.
B. Ball Milling
High-energy ball milling offers a more reproducible and efficient alternative to manual grinding for mechanochemical synthesis.[5][6]
Protocol 2: Ball Milling Synthesis of Indolyl Chalcones
This protocol is based on the liquid-assisted grinding synthesis of indolyl chalcones.[5]
Materials:
-
1-methylindole-3-carboxaldehyde
-
Substituted acetophenone
-
Ethanol
-
High-energy ball mill with stainless steel grinding jars and balls
Procedure:
-
Place 1-methylindole-3-carboxaldehyde (1 equivalent), the desired substituted acetophenone (1 equivalent), and a few drops of ethanol (e.g., 100 µL) into a stainless steel grinding jar containing stainless steel balls.
-
Mill the mixture at high speed (e.g., 600 rpm) for 15-60 minutes.
-
After milling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).
-
Filter the solution to remove any insoluble material.
-
Evaporate the solvent under reduced pressure to obtain the crude chalcone.
-
Purify the product by column chromatography or recrystallization.
II. Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation provides rapid and uniform heating, significantly accelerating reaction rates and often leading to higher yields and cleaner products compared to conventional heating methods.[7][8][10]
Protocol 3: Microwave-Assisted Synthesis using Iodine-Impregnated Alumina (B75360)
This protocol utilizes molecular iodine supported on neutral alumina as an efficient catalyst under solvent-free microwave irradiation.[1][11]
Materials:
-
Aryl aldehyde
-
Aryl ketone
-
Neutral alumina
-
Iodine
-
Domestic or laboratory microwave oven
-
Ethanol (for recrystallization)
Catalyst Preparation:
-
Prepare iodine-impregnated alumina by thoroughly mixing neutral alumina with a 10% (w/w) solution of iodine in acetone.
-
Evaporate the solvent under reduced pressure to obtain a free-flowing solid catalyst.
Procedure:
-
In a beaker, thoroughly mix the aryl aldehyde (1 equivalent), aryl ketone (1 equivalent), and the prepared iodine-impregnated alumina catalyst.
-
Place the beaker in a microwave oven and irradiate at a suitable power level (e.g., 160-480 W) for a short duration (typically 1-5 minutes). Monitor the reaction progress by TLC every 30-60 seconds.[7]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the catalyst and evaporate the solvent to obtain the crude chalcone.
-
Recrystallize the product from ethanol.
Data Presentation
Table 1: Comparison of Solvent-Free Chalcone Synthesis Methods
| Method | Catalyst | Reaction Time | Yield (%) | Key Advantages |
| Grindstone Chemistry | Solid NaOH | 4-8 min | 75-85% | Simple, rapid, no organic solvent required for reaction.[4] |
| Anhydrous Ba(OH)₂ | 2-5 min | High | Avoids the use of organic solvents for extraction.[12] | |
| Ball Milling | Liquid-Assisted (Ethanol) | 15-60 min | High | Reproducible, efficient for a range of substrates.[5] |
| Mg(HSO₄)₂ | 30 min | 82% | Applicable to the synthesis of bioactive drugs.[6] | |
| Microwave-Assisted | Iodine-impregnated Alumina | < 2 minutes | 79-95% | Very short reaction times, excellent yields, mild conditions.[1][11] |
| Anhydrous K₂CO₃ | 3-5 minutes | 85-90% | Eco-friendly and economical catalyst.[10] |
Visualizations
Below are diagrams illustrating the experimental workflows for the described green chemistry approaches to chalcone synthesis.
Caption: Workflow for Grindstone Synthesis of Chalcones.
Caption: Workflow for Ball Milling Synthesis of Chalcones.
Caption: Workflow for Microwave-Assisted Chalcone Synthesis.
References
- 1. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpn.org [rjpn.org]
- 4. rjpn.org [rjpn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-(3,4-Dimethoxybenzylidene)-1-indanone via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of the chalcone (B49325), 2-(3,4-Dimethoxybenzylidene)-1-indanone, using the recrystallization technique. This method is essential for obtaining a high-purity solid compound, which is a critical step in drug discovery and development for further characterization and biological evaluation.
Introduction
This compound is a chalcone derivative, a class of organic compounds known for their various biological activities. Following its synthesis, typically through a Claisen-Schmidt condensation, the crude product often contains unreacted starting materials and byproducts. Recrystallization is a robust and widely used technique to purify such solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a chosen solvent at varying temperatures.
The principle of recrystallization involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed via hot filtration if they are insoluble.
Data Presentation
The efficiency of the recrystallization process can be evaluated by comparing the yield and purity of the compound before and after the procedure. The following table provides representative data for the purification of a closely related chalcone, (E)-2-(3,5-dimethoxybenzylidene)indan-1-one, which can be considered indicative for this compound due to their structural similarity.[1]
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Yield | 95% | 56%[1] |
| Physical Appearance | Impure Solid | Colorless Needles[1] |
| Melting Point | Broad Range | 174–175°C[1] |
Experimental Protocol
This protocol details the steps for the recrystallization of this compound using ethanol (B145695) as the solvent. Ethanol is a commonly used and effective solvent for the recrystallization of many chalcones.[3][4][5][6]
Materials and Equipment:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Desiccator or vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of 95% ethanol to the flask, just enough to cover the solid. A general starting point is approximately 5 mL of ethanol per gram of crude chalcone.[7]
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue to add small portions of hot 95% ethanol until the solid is completely dissolved.[3] Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.
-
Pour the hot solution through the fluted filter paper in the preheated funnel into the clean, preheated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass or beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has appeared to stop, place the flask in an ice bath for at least 20-30 minutes to maximize the yield of the crystals.[4][7]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Transfer the crystalline slurry into the funnel.
-
Use a small amount of the ice-cold mother liquor to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
-
Washing:
-
Drying:
-
Continue to draw air through the Büchner funnel for several minutes to help dry the crystals.
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR).
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the NMR Characterization of 2-Benzylidene-1-indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-benzylidene-1-indanone (B110557) derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including anti-inflammatory and anticancer properties, as well as potential applications in electronic devices.[1][2][3] Accurate structural elucidation using ¹H and ¹³C NMR is crucial for the development and quality control of these derivatives.
Synthesis of 2-Benzylidene-1-indanone Derivatives
A common and effective method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation.[2] This reaction involves the base-catalyzed condensation of a substituted 1-indanone (B140024) with a substituted benzaldehyde (B42025).
Experimental Protocol: General Synthesis
A general procedure for the synthesis of 2-benzylidene-1-indanone derivatives is as follows:
-
Reactant Preparation: Dissolve 1-indanone (or a substituted derivative) and an equimolar amount of a substituted benzaldehyde in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as 20% (w/v) sodium hydroxide (B78521) solution or piperidine, to the reaction mixture.[4][5]
-
Reaction: Stir the mixture at room temperature overnight or reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., 1.0 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-benzylidene-1-indanone derivative.[6]
NMR Spectroscopic Characterization
NMR spectroscopy is the primary technique for the structural confirmation of 2-benzylidene-1-indanone derivatives. The following sections detail the sample preparation and provide representative ¹H and ¹³C NMR data.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[7]
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified 2-benzylidene-1-indanone derivative in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated solution of 10-50 mg is recommended.[8]
-
Solvent Selection: Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used solvents for these compounds.[6] The choice of solvent can slightly affect chemical shifts.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.[7][8] This removes any particulate matter that could degrade spectral resolution.
-
Tube and Cap Hygiene: Use clean NMR tubes and caps (B75204) to avoid contamination from residual solvents or other impurities.[7]
NMR Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a selection of 2-benzylidene-1-indanone derivatives.
Table 1: ¹H NMR Data of Selected 2-Benzylidene-1-indanone Derivatives
| Compound | Ar-H (ppm) | =CH (ppm) | CH₂ (ppm) | Other Protons (ppm) | Solvent |
| (E)-2-(4-Hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one | 6.91 (d, J=8.6 Hz, 2H), 7.27 (d, J=7.9 Hz, 1H), 7.33 (d, J=7.5 Hz, 1H), 7.44 (dd, J=12.7, 4.8 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H) | 7.44 | 3.86 (d, J=0.4 Hz, 2H) | 3.91 (s, 3H, OCH₃), 10.15 (s, 1H, OH) | DMSO-d₆ |
| (E)-2-(4-(Dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one | 6.85–6.77 (m, 2H), 7.26 (d, J=7.9 Hz, 1H), 7.32 (d, J=7.4 Hz, 1H), 7.44 (dd, J=9.6, 5.0 Hz, 2H), 7.62 (d, J=8.9 Hz, 2H) | 7.44 | 3.85 (s, 2H) | 3.01 (s, 6H, N(CH₃)₂), 3.92 (s, 3H, OCH₃) | DMSO-d₆ |
| (E)-2-(3,4-Dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 6.85 (d, J=8.2 Hz, 1H), 7.01 (dd, J=8.5, 2.2 Hz, 1H), 7.08 (dd, J=8.3, 2.0 Hz, 1H), 7.17 (dd, J=12.5, 2.0 Hz, 2H), 7.29 (t, J=1.7 Hz, 1H), 7.69 (d, J=8.5 Hz, 1H) | 7.17 | 3.96 (s, 2H) | 3.88 (s, 3H, OCH₃), 9.24 (s, 1H, OH), 9.64 (s, 1H, OH) | DMSO-d₆ |
| 2-Benzylidene-1-indanone | 7.78 (d, J=10.0 Hz, 1H), 7.74 (d, J=10.0 Hz, 2H), 7.71 (t, J=5.0 Hz, 1H), 7.69 (t, J=7.5 Hz, 1H), 7.48 (t, J=7.5 Hz, 1H), 7.06 (d, J=10.0 Hz, 2H) | 7.52 (s, 1H) | 4.08 (s, 2H) | - | DMSO-d₆ |
Data sourced from references[5][6].
Table 2: ¹³C NMR Data of Selected 2-Benzylidene-1-indanone Derivatives
| Compound | C=O (ppm) | Ar-C (ppm) | =CH (ppm) | =C (ppm) | CH₂ (ppm) | Other Carbons (ppm) | Solvent |
| (E)-2-(4-Hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one | 193.19 | 115.06, 115.63, 116.10, 125.89, 129.30, 131.13, 133.03, 137.69, 139.03, 156.48, 159.50 | 133.61 | - | 28.97 | 55.53 (OCH₃) | DMSO-d₆ |
| (E)-2-(4-(Dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one | 192.86 | 112.01, 114.93, 115.32, 122.13, 129.09, 129.20, 132.72, 137.35, 139.45, 151.23, 156.43 | 134.31 | - | 29.16 | 55.53 (OCH₃) | DMSO-d₆ |
| (E)-2-(3,4-Dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 191.59 | 110.23, 115.15, 116.02, 117.44, 123.87, 125.20, 126.57, 130.91, 132.43, 145.58, 147.75, 152.55, 164.61 | 131.91 | - | 32.09 | 55.76 (OCH₃) | DMSO-d₆ |
| 2-Benzylidene-1-indanone | 193.26 | 149.81, 137.46, 134.58, 132.86, 132.69, 127.59, 127.32, 126.60, 123.43, 115.00 | 132.43 | - | 31.90 | - | DMSO-d₆ |
Data sourced from references[5][6].
Experimental and Characterization Workflow
The overall process from synthesis to structural confirmation is outlined in the following workflow diagram.
Caption: Workflow for the synthesis and NMR characterization of 2-benzylidene-1-indanone derivatives.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jps.usm.my [jps.usm.my]
- 6. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
In vitro anti-inflammatory assay protocol for novel indanone derivatives
Application Notes and Protocols
Topic: In Vitro Anti-inflammatory Assay Protocol for Novel Indanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation contributes to various diseases.[2] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS).[2][3][4][5]
Indanone derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[6][7][8][9] Studies have shown that certain indanone analogues can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, often by modulating the NF-κB and MAPK pathways.[6][9]
This document provides a detailed, systematic protocol for the in vitro evaluation of novel indanone derivatives for their anti-inflammatory activity. The workflow begins with assessing cytotoxicity to determine appropriate testing concentrations, followed by primary screening for the inhibition of nitric oxide production, and finally, quantifying effects on key pro-inflammatory cytokines.
Experimental Workflow
The overall workflow for screening indanone derivatives is a multi-step process designed to first establish safety (non-cytotoxicity) and then to evaluate efficacy and elucidate the potential mechanism of action.
Caption: Overall experimental workflow for screening indanone derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This initial step is crucial to identify the concentration range at which the indanone derivatives do not exhibit toxicity to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method that measures cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare stock solutions of the indanone derivatives in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "cells only" control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
Data Presentation: Cell viability is calculated as a percentage relative to the vehicle control.
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control | 0 | 1.25 ± 0.08 | 100 |
| IND-001 | 1 | 1.22 ± 0.06 | 97.6 |
| IND-001 | 10 | 1.19 ± 0.09 | 95.2 |
| IND-001 | 25 | 1.15 ± 0.07 | 92.0 |
| IND-001 | 50 | 0.95 ± 0.11 | 76.0 |
| IND-001 | 100 | 0.45 ± 0.05 | 36.0 |
Table 1: Representative data from an MTT assay. Concentrations resulting in >90% cell viability are selected for subsequent anti-inflammatory assays.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: In response to inflammatory stimuli like LPS, macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to indirectly measure NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[13] The assay involves a two-step diazotization reaction where sulfanilamide (B372717) reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound.[13][14] The intensity of the color is proportional to the nitrite concentration.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.
-
Compound Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the indanone derivatives determined from the MTT assay.
-
LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[15] Do not add LPS to the negative control wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.[13]
-
Incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of Griess Reagent B (0.1% NED in deionized water) to each well.[13]
-
Incubate for another 5-10 minutes. A purple color will develop.[13]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.[13]
-
Quantification: Determine the nitrite concentration in each sample by interpolating from a standard curve generated using known concentrations of sodium nitrite (e.g., 0-100 µM).[15]
Data Presentation: The results can be presented as the concentration of nitrite or as the percentage inhibition of NO production compared to the LPS-stimulated control.
| Treatment | Nitrite Conc. (µM) | % NO Inhibition |
| Control (No LPS) | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.2 ± 2.5 | 0 |
| LPS + IND-001 (10 µM) | 28.1 ± 1.8 | 37.8 |
| LPS + IND-001 (25 µM) | 15.7 ± 1.5 | 65.3 |
| LPS + Positive Ctrl | 8.9 ± 0.9 | 80.3 |
Table 2: Representative data from a Griess assay showing the inhibitory effect of an indanone derivative on LPS-induced nitric oxide production.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Principle: To further characterize the anti-inflammatory profile of the indanone derivatives, their effect on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, is measured. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose. A "sandwich" ELISA is commonly used, where the cytokine of interest is captured by a plate-bound antibody and then detected by a second, enzyme-conjugated antibody.[16] The enzyme converts a substrate into a colored product, and the absorbance is proportional to the amount of cytokine present.[17]
Methodology: This protocol is a general guideline; always follow the specific instructions provided with the commercial ELISA kit.
-
Sample Preparation: Prepare cell culture supernatants as described in Protocol 2 (steps 1-4).
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.[18]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., a solution containing BSA).[18]
-
Sample Incubation: Add the cell culture supernatants and a series of known cytokine standards to the appropriate wells. Incubate for 1-2 hours.[18]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[16][18]
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.[19][20]
-
Substrate Addition: Wash the plate and add the substrate (e.g., TMB). Incubate in the dark until a color develops.[20]
-
Stop Reaction: Add a stop solution to terminate the reaction. The color will typically change from blue to yellow.[20]
-
Absorbance Measurement: Read the absorbance at 450 nm.[20]
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve and interpolating the values.
Data Presentation: The data should clearly show the reduction in cytokine levels following treatment with the indanone derivatives.
| Treatment | TNF-α Conc. (pg/mL) | IL-6 Conc. (pg/mL) |
| Control (No LPS) | 55 ± 12 | 30 ± 8 |
| LPS (1 µg/mL) | 2850 ± 150 | 3500 ± 210 |
| LPS + IND-001 (10 µM) | 1780 ± 95 | 2150 ± 130 |
| LPS + IND-001 (25 µM) | 950 ± 70 | 1200 ± 98 |
| LPS + Positive Ctrl | 550 ± 45 | 780 ± 60 |
Table 3: Representative ELISA data demonstrating dose-dependent inhibition of TNF-α and IL-6 production by an indanone derivative.
Underlying Signaling Pathways
The production of NO, TNF-α, and IL-6 is largely controlled by the NF-κB and MAPK signaling pathways.[2] LPS, a component of Gram-negative bacteria, activates these pathways through Toll-like receptor 4 (TLR4).[6][21] Understanding these pathways is key to elucidating the mechanism of action of the indanone derivatives.
NF-κB Signaling Pathway Upon LPS stimulation, a signaling cascade leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation.[22][23] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][22][23]
Caption: Simplified canonical NF-κB signaling pathway.
MAPK Signaling Pathway LPS also activates a cascade of MAP kinases, including p38 and JNK (c-Jun N-terminal kinases).[24] This involves a three-tiered phosphorylation relay: a MAPKKK activates a MAPKK, which in turn activates a MAPK (e.g., p38, JNK).[3][5] These activated kinases then phosphorylate transcription factors that work with NF-κB to promote inflammatory gene expression.
Caption: Simplified MAPK (p38/JNK) signaling pathway.
Active indanone derivatives identified through these protocols can be further investigated using techniques like Western blotting to determine if they inhibit the phosphorylation of key proteins in these pathways (e.g., p38, JNK) or prevent the degradation of IκBα, thereby confirming their mechanism of action.
References
- 1. jddtonline.info [jddtonline.info]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Frontiers | In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Microparticles: Intracellular Activation Pathways [frontiersin.org]
- 22. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
- 24. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(3,4-Dimethoxybenzylidene)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethoxybenzylidene)-1-indanone is a chalcone (B49325) derivative belonging to the indanone family of organic compounds. Structurally related compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The indanone scaffold is a recurring motif in molecules designed as anticancer agents, with some derivatives showing potent cytotoxicity against various cancer cell lines.[2][3] Mechanistic studies on related benzylidene-indanone compounds suggest that their anticancer effects may arise from the induction of cell cycle arrest, typically at the G2/M phase, and the triggering of apoptosis.[2][3] One of the proposed mechanisms for inducing G2/M arrest is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[4][5] Furthermore, the induction of apoptosis has been linked to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways.[3][6]
These application notes provide a comprehensive guide to essential cell-based assays for evaluating the anticancer efficacy of this compound. Detailed protocols for assessing cell viability, cell cycle progression, apoptosis induction, and the modulation of key signaling pathways are presented.
Data Presentation
Disclaimer: The following quantitative data is derived from studies on a closely related analog, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, and is presented for illustrative purposes. Similar results can be expected for this compound, but empirical verification is essential.
Table 1: Illustrative Cytotoxic Activity (IC50) of a Representative Benzylidene Indanone Analog
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.012 |
| MDA-MB-231 | Breast Carcinoma | 0.015 |
| DU145 | Prostate Carcinoma | 0.010 |
| DLD1 | Colorectal Adenocarcinoma | 14.76 |
Data adapted from Negi et al., 2015.[3]
Table 2: Illustrative Effect of a Representative Benzylidene Indanone Analog on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 55.2 | 35.8 | 9.0 |
| Analog (1.5 µg/mL) | 48.6 | 28.4 | 23.0 |
| Analog (5 µg/mL) | 35.1 | 20.5 | 44.4 |
| Analog (10 µg/mL) | 25.3 | 15.2 | 59.5 |
Data adapted from Negi et al., 2015.[3]
Table 3: Illustrative Protein Expression Changes Following Treatment with a Representative Benzylidene Indanone Analog
| Target Protein | Cellular Process | Expected Change in Expression/Activity |
| Cleaved PARP | Apoptosis Marker | Increase |
| Cyclin B1 | G2/M Checkpoint | Decrease |
| p-Akt (phosphorylated) | Cell Survival Signaling | Decrease |
| p-ERK (phosphorylated) | Proliferation Signaling | Decrease |
| NF-κB p65 | Inflammation/Survival | Decrease in nuclear translocation |
This table is a hypothetical representation based on the known mechanisms of related indanone compounds.[2][7]
Mandatory Visualizations
References
- 1. Buy this compound [smolecule.com]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
- 6. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression [frontiersin.org]
Application Notes and Protocols for Utilizing 2-(3,4-Dimethoxybenzylidene)-1-indanone as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(3,4-dimethoxybenzylidene)-1-indanone as a versatile scaffold in drug discovery. This document outlines its synthesis, biological activities, and mechanism of action, supported by detailed experimental protocols and data presented for easy interpretation.
Introduction
The this compound core structure represents a promising starting point for the development of novel therapeutic agents. This scaffold has demonstrated significant potential in yielding compounds with potent anticancer and anti-inflammatory properties. Its mechanism of action often involves the inhibition of tubulin polymerization and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The dimethoxy substitution on the benzylidene ring is a key feature that can contribute to the biological activity of its derivatives.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₁₈H₁₆O₃ |
| Molecular Weight | 280.32 g/mol |
| Appearance | Yellow crystalline solid |
| CAS Number | 5706-15-0[1] |
Synthesis
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060) in the presence of a base catalyst.[1][2]
Protocol: Synthesis of this compound
Materials:
-
1-indanone
-
3,4-dimethoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-indanone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any remaining NaOH.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a yellow crystalline solid.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Applications
The this compound scaffold has been explored for two primary therapeutic applications: as an anticancer agent and as an anti-inflammatory agent.
Anticancer Activity
Derivatives of the 2-benzylidene-1-indanone (B110557) scaffold have shown potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of their anticancer effect is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
The following data is for a closely related indanone derivative, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), which shares the 3,4-dimethoxyphenyl moiety and demonstrates the potential of this substitution pattern.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20[3][4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 25[3][4] |
| MCF 10A | Normal Breast Epithelial Cells | 40[3] |
Note: The higher IC₅₀ value against the normal cell line suggests a degree of selectivity for cancer cells.
Anti-inflammatory Activity
The 2-benzylidene-1-indanone scaffold has also been investigated for its anti-inflammatory properties. Compounds based on this scaffold have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is achieved through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The following data is for a related arylidene indanone small molecule, IPX-18, and illustrates the anti-inflammatory potential of this class of compounds.
| Assay | Cell Type | IC₅₀ (nM) |
| TNF-α Release | Human Whole Blood (HWB) | 298.8[5][6] |
| TNF-α Release | Peripheral Blood Mononuclear Cells (PBMCs) | 96.29[5][6] |
| IFN-γ Release | Human Whole Blood (HWB) | 217.6[5][6] |
| IFN-γ Release | Peripheral Blood Mononuclear Cells (PBMCs) | 103.7[5][6] |
| Basophil Degranulation | Rat Basophil Leukemia (RBL-2H3) | 98.52[5][6] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
Protocol: In Vitro Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of a test compound on the polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound stock solution (in DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (DMSO).
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Place the plate in a spectrophotometer set to 37°C and monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves and determine the inhibitory effect of the compound.
Protocol: Anti-inflammatory Assay (Measurement of TNF-α and IL-6)
Objective: To evaluate the effect of a test compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
24-well cell culture plates
-
Lipopolysaccharide (LPS)
-
Test compound stock solution (in DMSO)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed macrophage cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation and a vehicle control group with LPS and DMSO.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production by the test compound compared to the vehicle control.
Signaling Pathways and Mechanism of Action
The biological effects of the this compound scaffold are mediated through its interaction with key cellular signaling pathways.
Inhibition of Tubulin Polymerization
As a potent anticancer agent, this scaffold disrupts the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.
Caption: Anticancer Mechanism of Action.
Modulation of Inflammatory Pathways
In the context of inflammation, this scaffold has been shown to inhibit the NF-κB and MAPK signaling pathways. By doing so, it suppresses the transcription of genes encoding pro-inflammatory cytokines.
References
- 1. Buy this compound (EVT-11577381) [evitachem.com]
- 2. Buy this compound [smolecule.com]
- 3. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Benzylidene-Indanone Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzylidene-indanone derivatives, a class of organic compounds characterized by a core structure featuring an indanone fused with a benzylidene group, are emerging as versatile building blocks in materials science. Their rigid, planar structure and conjugated π-system give rise to a host of interesting photophysical and electrochemical properties. These properties, which can be finely tuned through synthetic modifications, make them promising candidates for a wide range of applications, from advanced electronics to smart materials. This document provides detailed application notes and experimental protocols for leveraging these derivatives in various fields.
Organic Semiconductors for Optoelectronic Devices
Benzylidene-indanone derivatives, particularly their metal complexes, exhibit semiconducting properties that make them suitable for use in optoelectronic devices. The introduction of transition metals into the molecular structure can modulate the electronic bandgap and enhance charge transport characteristics. Thin films of these materials can be fabricated for integration into devices like diodes and potentially as active layers in transistors or photovoltaic cells.
Quantitative Data: Optical and Electrical Properties
| Derivative/Complex | Deposition Method | Film Thickness (nm) | Optical Band Gap (Eg) (eV) | Conductivity (S/cm) | Application |
| Iron(III) complexes of 1-indenol derivatives | Thermal Evaporation | ~50-100 | ~2.1 | - | Photovoltaics, Luminescence[1][2] |
| Copper(II) complexes of 2-benzylidene-1-indanones | Thermal Evaporation | Not Specified | 2.83 - 2.95 | - | Optoelectronic Devices[3] |
| Dibutyltin(IV) complexes of 2-hydroxybenzylidene-1-indanone | Not Specified | Not Specified | 2.83 - 2.95 | - | Hole Injection Layers (HILs)[3] |
| Ruthenium complexes in PMMA | Drop-casting | Not Specified | 1.73 - 2.24 (Tauc gap: 1.68 - 2.17) | - | Organic Electronics[4] |
| Vanadium(IV) oxo-complex | Not Specified | Not Specified | - | 10-7 at 120 °C | Electronic Devices[4] |
Experimental Protocols
Protocol 1.1: Synthesis of Benzylidene-Indanone Ligand (General Procedure)
This protocol is a general method for the Claisen-Schmidt condensation to form the benzylidene-indanone scaffold.[5][6]
-
Dissolution: Dissolve 1-indanone (B140024) (1.0 eq) and the desired substituted benzaldehyde (B42025) (1.0 eq) in ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 20% w/v) to the ethanolic solution while stirring at room temperature.
-
Reaction: Continue stirring the mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into a beaker of cold water or a dilute acid solution (e.g., 1.0 M HCl) to precipitate the product.
-
Filtration and Washing: Filter the precipitate, wash thoroughly with water to remove any remaining base or salt, and then with a cold non-polar solvent like hexane (B92381) to remove organic impurities.
-
Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 1.2: Fabrication of a Metal-Complex Thin Film via Thermal Evaporation
This protocol describes the deposition of a thin film of a benzylidene-indanone metal complex.[1][2]
-
Substrate Preparation: Clean substrates (e.g., quartz or silicon wafers) by sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas.
-
Loading the Source: Place a small amount of the synthesized benzylidene-indanone metal complex powder into a molybdenum boat within a high-vacuum thermal evaporation chamber.
-
Evacuation: Evacuate the chamber to a high vacuum (e.g., 10-6 Torr).
-
Deposition: Gradually heat the molybdenum boat by passing a current through it. The material will sublimate and deposit onto the substrates. Maintain a low deposition rate (e.g., 0.2-0.4 Å/s) for uniform film growth. A quartz crystal microbalance can be used to monitor the film thickness.
-
Cooling and Venting: After achieving the desired thickness, turn off the heating and allow the system to cool down before venting the chamber to atmospheric pressure.
Experimental Workflow Diagram
Caption: Workflow for semiconducting thin film development.
Corrosion Inhibitors for Mild Steel
Benzylidene-indanone derivatives have demonstrated significant potential as corrosion inhibitors for mild steel, particularly in acidic environments.[1][7] Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The synthesis can be optimized using environmentally friendly techniques like ultrasound irradiation.
Quantitative Data: Corrosion Inhibition Efficiency
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Method |
| (Z)-2-(hydroxy(phenyl)methylene)-2,3-dihydro-1H-inden-1-one (IND-1) | 0.06 | > 98% | Electrochemical Impedance Spectroscopy (EIS)[1][7] |
| (Z)-2-(hydroxy(pyridine-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IND-2) | 0.06 | > 98% | EIS[1][7] |
| (Z)-2-((4-(dimethylamino)phenyl)(hydroxy)methylene)-2,3-dihydro-1H-inden-1-one (IND-3) | 0.06 | > 98% | EIS[1][7] |
Experimental Protocols
Protocol 2.1: Ultrasound-Assisted Synthesis of Corrosion Inhibitors
This method accelerates the reaction and often improves yields compared to conventional stirring.[1]
-
Reagent Mixture: In a suitable vessel, combine o-phthaldialdehyde (1.0 eq), the appropriate acetophenone (B1666503) derivative (1.0 eq), and sodium hydroxide (2.4 eq) in ethanol.
-
Ultrasonication: Immerse the tip of an ultrasonic probe into the reaction mixture.
-
Irradiation: Apply ultrasonic irradiation (e.g., at a specific frequency and power) for a shorter duration compared to conventional methods (e.g., 30-60 minutes). The reaction temperature should be monitored and controlled.
-
Work-up: After the reaction, adjust the pH to ~2 with hydrochloric acid to precipitate the product.
-
Purification: Filter the precipitate, wash with water, cold ethanol, and hexane, and then dry to yield the pure product.
Protocol 2.2: Evaluation of Corrosion Inhibition (Electrochemical Methods)
-
Electrode Preparation: Polish mild steel specimens to a mirror finish, then degrease with acetone, rinse with deionized water, and dry.
-
Electrolyte Preparation: Prepare a 1 M HCl solution. Create test solutions by dissolving the synthesized benzylidene-indanone inhibitors at various concentrations (e.g., 0.1, 1.0, 2.0 mM) in the 1 M HCl.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Measurements:
-
Open Circuit Potential (OCP): Measure the OCP for about 30-60 minutes until a stable potential is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the stable OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Potentiodynamic Polarization: Record polarization curves by scanning the potential from a cathodic to an anodic potential range (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis: Analyze the EIS data using equivalent circuit models to determine the charge transfer resistance. Calculate the inhibition efficiency (IE%) from both EIS and polarization data.
Logical Relationship Diagram
Caption: Structure-property relationship for corrosion inhibition.
Stimuli-Responsive "Smart" Materials
Benzylidene-indanone derivatives can be designed to form molecular crystals that respond to external stimuli such as mechanical stress and chemical vapors. This opens up possibilities for their use in sensors, actuators, and mechanically adaptive devices. A key demonstrated property is reversible acidochromism, where the material changes color upon exposure to acid vapor.[8][9][10]
Experimental Protocols
Protocol 3.1: Testing for Acidochromism
-
Crystal Preparation: Grow single crystals of the benzylidene-indanone derivative, for example, by slow evaporation from a suitable solvent.
-
Exposure to Acid Vapor: Place the crystals in a sealed container (e.g., a desiccator or a petri dish with a lid). Introduce a small vial containing a volatile acid (e.g., concentrated HCl or trifluoroacetic acid) into the container, ensuring the vial does not touch the crystals.
-
Observation: Observe any color change in the crystals over time. Record the changes using photography and UV-Vis diffuse reflectance spectroscopy at different time intervals.
-
Reversibility Test: Remove the acid source and expose the colored crystals to the vapor of a volatile base (e.g., triethylamine (B128534) or ammonia (B1221849) solution) in a separate sealed container.
-
Confirmation: Observe if the crystal reverts to its original color. Monitor this process with spectroscopy to confirm the reversibility of the chromic shift.
Acidochromism Mechanism Diagram
Caption: Reversible acidochromism in benzylidene-indanone crystals.
Photoswitchable Materials and Nonlinear Optics
The E/Z isomerization capability of the benzylidene double bond allows for the development of photoswitchable materials.[11] Irradiation with light of a specific wavelength can induce a change in the molecule's geometry, leading to altered physical and chemical properties. Furthermore, the extended π-conjugation in these molecules makes them interesting candidates for nonlinear optical (NLO) applications, where the material's refractive index or absorption coefficient changes with the intensity of incident light.[12][13]
Quantitative Data: Photochemical and NLO Properties
| Compound | Property | Value | Conditions |
| Amino-substituted 2-benzylideneindan-1-one | Photostationary State (PSS) | 75% Z-isomer / 25% E-isomer | UV-B irradiation in methanol-d6[11] |
| 1-Indanone Derivative (Sample I) | First Hyperpolarizability (β') | Varies with solvent | DFT Calculation[13] |
| 1-Indanone Derivative (Sample II) | Second Hyperpolarizability (γ') | Varies with solvent | DFT Calculation[13] |
Experimental Protocols
Protocol 4.1: Characterizing Photoswitching Behavior
This protocol describes how to monitor the E/Z isomerization using NMR spectroscopy.[11]
-
Sample Preparation: Prepare a solution of the E-isomer of the benzylidene-indanone derivative in a deuterated solvent (e.g., methanol-d6) in a quartz NMR tube.
-
Initial Spectrum: Record a 1H NMR spectrum of the pure E-isomer.
-
Irradiation: Place the NMR tube in a photoreactor equipped with a suitable UV lamp (e.g., UV-B, 312 nm). Irradiate the sample for a set period (e.g., 10 minutes).
-
Monitoring Conversion: After each irradiation period, record another 1H NMR spectrum. The appearance of new signals will correspond to the Z-isomer.
-
Reaching Photostationary State (PSS): Continue the irradiation and monitoring process until the ratio of the integrals of the E and Z isomer signals remains constant, indicating that the photostationary state has been reached.
-
Reverse Isomerization: To test for reversibility, irradiate the PSS mixture with a different wavelength of light (e.g., visible light or UV-C) and monitor the conversion back to the E-isomer.
Protocol 4.2: Measurement of Third-Order NLO Properties (Z-scan)
-
Solution Preparation: Prepare solutions of the benzylidene-indanone derivative in a suitable solvent (e.g., chloroform) at a known concentration.
-
Z-scan Setup: Use a standard single-beam Z-scan setup. A laser beam (e.g., Nd:YAG at 532 nm) is focused by a lens. The sample, held in a cuvette, is mounted on a translation stage that moves it along the beam axis (the z-axis) through the focal point.
-
Open Aperture Scan: To measure nonlinear absorption, remove the aperture before the detector and measure the total transmitted power as the sample moves through the focus. A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption.
-
Closed Aperture Scan: To measure the nonlinear refractive index, place a finite aperture before the detector. The transmittance will now be sensitive to the beam divergence caused by self-focusing or self-defocusing effects as the sample moves through the focal region.
-
Data Analysis: Analyze the normalized transmittance curves from the open and closed aperture scans to calculate the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).
Experimental Workflow Diagram
Caption: Workflow for photophysical and NLO characterization.
Potential Application in Organic Light-Emitting Diodes (OLEDs)
While direct and extensive application of benzylidene-indanone derivatives in OLEDs is still an emerging area, their structural similarity to other electroactive molecules like chalcones suggests potential.[1] Their tunable fluorescence and semiconducting properties make them candidates for investigation as emitters or host materials in the emissive layer of OLED devices.
Proposed Experimental Protocol
Protocol 5.1: Fabrication and Testing of a Prototype OLED
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates.
-
Layer Deposition: Sequentially deposit the layers of the OLED device onto the ITO substrate, typically via high-vacuum thermal evaporation. A standard device architecture might be:
-
ITO (Anode)
-
Hole Injection Layer (HIL) - Potentially a benzylidene-indanone complex
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - Host material doped with the benzylidene-indanone derivative as the emitter.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Al)
-
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum at different voltages.
-
Calculate the device performance metrics, including turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
OLED Device Structure Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and optical properties of iron(iii) complexes of 2-benzylidene-1-indanone derivative thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Ultrasound-Assisted Synthesis of 2âBenzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - ACS Omega - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual-Responsive Benzylidene Indanone Crystals: Mechanical Flexibility Coupled with Reversible Acidochromism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Mechanical flexibility, photosalience, and acidochromism of benzylidene indanone-based molecular crystals | CSIR-NCL Library, Pune [library.ncl.res.in]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of linear and microscopic nonlinear optical responses of 1-indanone compounds in different environments based on polarity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Experimental Design for Testing 2-(3,4-Dimethoxybenzylidene)-1-indanone in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a chalcone (B49325) derivative with potential anti-inflammatory and anti-cancer properties. The following sections outline a comprehensive experimental design, from initial toxicity and pharmacokinetic profiling to efficacy testing in relevant animal models of inflammation and cancer.
Compound Information and Preclinical Rationale
This compound belongs to the chalcone family, a class of compounds known for a wide range of biological activities.[1] Preliminary research suggests that similar compounds exhibit anti-inflammatory, antioxidant, and anticancer properties.[2] The presence of dimethoxy groups may enhance its biological activity.[2] This document outlines a strategic in vivo testing plan to systematically evaluate its therapeutic potential, focusing primarily on its anti-inflammatory effects with a secondary screen for anti-cancer activity.
General In Vivo Experimental Workflow
The in vivo evaluation of this compound will follow a phased approach, beginning with safety and pharmacokinetic assessments, followed by efficacy studies in established disease models.
Caption: General experimental workflow for in vivo testing of this compound.
Phase 1: Pre-efficacy Studies
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
Protocol:
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
-
Groups (n=5 per sex per group):
-
Vehicle control (e.g., 0.5% CMC-Na in water).
-
This compound at increasing doses (e.g., 50, 100, 300, 1000, 2000 mg/kg).
-
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Parameters Monitored:
-
Mortality and clinical signs of toxicity (e.g., changes in behavior, posture, grooming, breathing).
-
Body weight changes.
-
At the end of the study, perform gross necropsy and histopathological examination of major organs (liver, kidney, spleen, heart, lungs).
-
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.
-
Groups (n=3-4 per group):
-
Intravenous (IV) administration (e.g., 2 mg/kg).
-
Oral (PO) administration (e.g., 20 mg/kg).
-
-
Sample Collection: Serial blood samples collected at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
Parameters Calculated: Bioavailability, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Phase 2: Efficacy Studies - Anti-inflammatory Models
Based on the PK data, appropriate dose levels and dosing frequencies will be selected for efficacy studies. Typically, three dose levels (low, medium, and high) will be evaluated.
Acute Inflammation: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the compound.
Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Groups (n=6-8 per group):
-
Procedure:
-
Data Analysis: Calculate the percentage of edema inhibition.
-
Biomarker Analysis (optional): At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators such as TNF-α, IL-1β, and PGE2.
Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation in Mice
Objective: To assess the effect of the compound on systemic inflammation.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=6-8 per group):
-
Vehicle Control.
-
LPS Control (e.g., 1 mg/kg, i.p.).
-
Positive Control: Dexamethasone (1-5 mg/kg, i.p.) administered 1 hour before LPS.
-
Test Compound (Low Dose) + LPS.
-
Test Compound (Medium Dose) + LPS.
-
Test Compound (High Dose) + LPS.
-
-
Procedure:
-
Administer the test compound orally 1 hour before LPS injection.
-
Inject LPS intraperitoneally.
-
Collect blood via cardiac puncture 2-4 hours post-LPS injection.
-
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
Chronic Inflammation: Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the therapeutic potential of the compound in a chronic inflammatory disease model.
Protocol:
-
Animal Model: Male Lewis rats (6-8 weeks old).
-
Groups (n=6-8 per group):
-
Normal Control.
-
Arthritic Control (Vehicle).
-
Positive Control: Methotrexate (0.5-1 mg/kg, i.p., twice weekly).
-
Test Compound (Low, Medium, and High Doses, daily p.o.).
-
-
Procedure:
-
Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis at the base of the tail.
-
Initiate treatment on day 10 post-adjuvant injection and continue for 2-3 weeks.
-
Monitor paw volume, arthritis score, and body weight regularly.
-
-
Endpoint Analysis:
-
Histopathological evaluation of joints for inflammation, pannus formation, and bone erosion.
-
Measurement of serum inflammatory markers (e.g., C-reactive protein, TNF-α).
-
Phase 2: Efficacy Studies - Preliminary Anti-cancer Model
Human Tumor Xenograft Model in Nude Mice
Objective: To assess the in vivo anti-tumor activity of the compound.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old).[4]
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) will be selected based on in vitro data.
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[4]
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Groups: Vehicle control, positive control (standard-of-care chemotherapy for the chosen cancer type), and test compound at two to three dose levels.
-
Administer treatment (e.g., daily oral gavage) for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
Calculate tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for histopathology and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
Data Presentation
All quantitative data will be summarized in tables for clear comparison between treatment groups.
Table 1: Dosing Regimen for In Vivo Efficacy Studies
| Study | Animal Model | Test Compound Doses (p.o.) | Positive Control | Route |
| Carrageenan-Induced Paw Edema | Wistar Rat | 10, 25, 50 mg/kg | Indomethacin (10 mg/kg) | i.p. |
| LPS-Induced Inflammation | C57BL/6 Mouse | 10, 25, 50 mg/kg | Dexamethasone (1 mg/kg) | i.p. |
| Adjuvant-Induced Arthritis | Lewis Rat | 10, 25, 50 mg/kg (daily) | Methotrexate (1 mg/kg, 2x/wk) | i.p. |
| Tumor Xenograft | Nude Mouse | 25, 50, 100 mg/kg (daily) | To be determined | p.o. |
Table 2: Key Parameters and Biomarkers for Evaluation
| Study | Primary Endpoint(s) | Key Biomarkers |
| Carrageenan-Induced Paw Edema | Paw Volume Inhibition (%) | TNF-α, IL-1β, PGE2 (in paw tissue) |
| LPS-Induced Inflammation | Serum Cytokine Levels (pg/mL) | TNF-α, IL-1β, IL-6 (in serum) |
| Adjuvant-Induced Arthritis | Arthritis Score, Paw Volume, Histopathology Score | C-reactive protein, TNF-α (in serum), Joint histology |
| Tumor Xenograft | Tumor Growth Inhibition (%), Tumor Volume (mm³) | Ki-67, Cleaved Caspase-3 (in tumor tissue) |
Proposed Signaling Pathway
Based on the known activities of chalcone derivatives, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Proposed inhibitory effect on the NF-κB signaling pathway.
Conclusion
This comprehensive in vivo experimental design provides a systematic approach to evaluate the therapeutic potential of this compound. The phased strategy, incorporating pharmacokinetic, toxicological, and efficacy studies in relevant disease models, will generate the necessary data to determine its viability as a clinical candidate for inflammatory diseases and potentially cancer. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for further drug development.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archive.sciendo.com [archive.sciendo.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone
Welcome to the technical support center for the synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation of 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO2. | Use fresh, high-purity catalyst. For solid catalysts, briefly grind to expose a fresh surface before use. |
| Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. | While catalytic amounts are needed, ensure sufficient quantity is present. For solvent-free reactions, ensure good physical mixing with the reactants. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | For solvent-free reactions, a gentle warming to around 60°C can significantly increase the reaction rate.[1] For solvent-based reactions, consider gentle heating or refluxing. | |
| Poor Mixing (Solvent-Free): Inadequate grinding and mixing of the solid reactants can lead to an incomplete reaction. | Grind the reactants together thoroughly until a uniform paste or oil is formed before adding the catalyst.[2] | |
| Impure Reactants: Impurities in 1-indanone or 3,4-dimethoxybenzaldehyde can interfere with the reaction. | Ensure the purity of the starting materials using techniques like NMR or melting point analysis. | |
| Formation of Multiple Products (Visible on TLC) | Self-Condensation of 1-indanone: The enolizable 1-indanone can react with itself, especially if the aldehyde is not reactive enough or if the base concentration is too high. | This is a common side reaction in aldol (B89426) condensations. To minimize it, ensure the aldehyde is present in a stoichiometric or slight excess. A slow addition of the base to the reaction mixture can also help. |
| Cannizzaro Reaction of 3,4-dimethoxybenzaldehyde: In the presence of a strong base, the aldehyde (which lacks α-hydrogens) can disproportionate into the corresponding alcohol and carboxylic acid. | This is more likely with high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor for effective recrystallization. | Ethanol (B145695) or an ethanol/water mixture is commonly used.[3] If the product is too soluble, a less polar co-solvent can be added. If it "oils out," try a different solvent system or ensure the solution is not supersaturated when cooling. | |
| Dark Brown or Tarry Reaction Mixture | Decomposition: High temperatures or prolonged reaction times, especially with a strong base, can lead to the decomposition of reactants or product. | Reduce the reaction temperature and monitor the reaction progress closely (e.g., by TLC) to avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The reaction is a Claisen-Schmidt condensation, which is a type of base-catalyzed crossed aldol condensation.[4] The base deprotonates the α-carbon of 1-indanone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated ketone product, this compound.[4]
Q2: What is the key difference between a solvent-based and a solvent-free approach for this synthesis?
A2: A solvent-based synthesis, typically using ethanol, involves dissolving the reactants and catalyst in a solvent and often requires heating under reflux.[5] A solvent-free approach, considered a "green" chemistry method, involves grinding the solid reactants and catalyst together.[3] The reaction often proceeds at room temperature or with gentle heating, and the absence of a solvent reduces waste and can simplify product isolation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (1-indanone and 3,4-dimethoxybenzaldehyde) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.
Q4: What is the expected appearance of the final product?
A4: Pure this compound is typically a yellow crystalline solid.[6]
Q5: Are there any specific safety precautions I should take?
A5: Yes. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).[2] The reaction should be carried out in a well-ventilated fume hood.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes reported yields for the synthesis of 2-(aryl)-1-indanone derivatives under different conditions to provide a comparative overview.
| Reactants | Catalyst | Solvent | Temperature | Time | Crude Yield (%) | Recrystallized Yield (%) | Reference |
| 1-Indanone, 3,5-Dimethoxybenzaldehyde | NaOH | None | 60°C | 30 min | 95 | 56 | This is a similar reaction, data from a peer-reviewed study. |
| 1-Indanone, 2,4,6-Trimethoxybenzaldehyde | NaOH | Ethanol | Reflux | 3 h | - | 68 | This is a similar reaction, data from a peer-reviewed study.[5] |
| 1-Indanone, 3,4-Dimethoxybenzaldehyde | NaOH | None | Room Temp | 15 min | Not Reported | Not Reported | General procedure from a university lab manual.[3] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound
This protocol is adapted from established green chemistry procedures for aldol condensations.[2][3]
Materials:
-
1-indanone (0.20 g)
-
3,4-dimethoxybenzaldehyde (0.25 g)
-
Sodium hydroxide (NaOH), finely ground (0.05 g)
-
10% Hydrochloric acid (HCl) solution
-
Ethanol for recrystallization
-
Mortar and pestle or a small beaker and a sturdy glass rod
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Suction filtration apparatus
Procedure:
-
In a mortar or small beaker, combine 1-indanone and 3,4-dimethoxybenzaldehyde.
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Grind or scrape the two solids together until they liquefy and form a brown oil.
-
Add the finely ground sodium hydroxide to the mixture.
-
Continue to mix and scrape until the mixture solidifies into a yellowish-brown solid. Let the mixture stand for 15 minutes at room temperature.
-
Add approximately 2 mL of 10% HCl solution to the solid and mix thoroughly to neutralize the NaOH. Check the pH to ensure it is acidic.
-
Isolate the crude solid product by suction filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.
Protocol 2: Solvent-Based Synthesis of 2-(Aryl)-1-indanone Derivatives
This is a general procedure for the synthesis of 2-benzylidene-1-indanone (B110557) derivatives in an ethanol solvent.[5]
Materials:
-
1-indanone (1.0 equivalent)
-
Substituted benzaldehyde (B42025) (e.g., 3,4-dimethoxybenzaldehyde) (1.0 equivalent)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath while stirring.
-
Slowly add the aqueous NaOH solution to the cooled mixture.
-
Remove the ice bath and bring the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Collect the solid product by suction filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Troubleshooting impurities in the synthesis of 2-benzylidene-1-indanones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzylidene-1-indanones. The content is designed to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-benzylidene-1-indanones?
The most prevalent and well-established method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a 1-indanone (B140024) derivative with a substituted benzaldehyde (B42025).[1]
Q2: What are the primary side reactions and impurities I should be aware of during a Claisen-Schmidt condensation for 2-benzylidene-1-indanones?
The main side reactions that can lead to impurities include:
-
Self-condensation of 1-indanone: The enolate of 1-indanone can react with another molecule of 1-indanone instead of the intended benzaldehyde.
-
Cannizzaro reaction: If a strong base is used, the benzaldehyde (which lacks α-hydrogens) can undergo disproportionation to form benzyl (B1604629) alcohol and benzoic acid.
-
Michael addition: The 2-benzylidene-1-indanone (B110557) product can be attacked by another 1-indanone enolate, leading to the formation of a 1,5-dicarbonyl compound.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Q4: Are there alternative, "greener" synthesis methods available?
Yes, alternative methods that can reduce reaction times and minimize waste have been developed. These include ultrasound-assisted synthesis and solvent-free grinding techniques, which have been shown to produce high yields.[2][3]
Troubleshooting Guide
Problem 1: Low or no yield of the desired 2-benzylidene-1-indanone.
| Possible Cause | Suggested Solution |
| Purity of Starting Materials | Ensure the 1-indanone and benzaldehyde are pure. Impurities can inhibit the reaction.[4] Consider recrystallization or column chromatography of starting materials if purity is questionable. |
| Inactive Catalyst | If using a solid base like NaOH or KOH, ensure it has not been deactivated by prolonged exposure to air and moisture. Use freshly opened or properly stored catalyst. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the mixture. Conversely, for highly reactive substrates, cooling in an ice bath may be necessary to control side reactions. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require extended periods, such as overnight stirring.[5] |
| Inappropriate Stoichiometry | Using a slight excess of the benzaldehyde can help ensure the 1-indanone enolate preferentially reacts with the aldehyde. |
Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.
| Possible Cause | Suggested Solution |
| Self-Condensation of 1-Indanone | Slowly add the 1-indanone to a mixture of the benzaldehyde and the base. This maintains a low concentration of the enolate, favoring the cross-condensation. |
| Cannizzaro Reaction Byproducts | This is favored by strongly basic conditions. Consider using a milder base or a catalytic amount of a strong base. Lowering the reaction temperature can also suppress this side reaction. |
| Michael Addition Product | Use a slight excess of the benzaldehyde to ensure the enolate is consumed in the primary condensation step. Work up the reaction promptly once the starting materials are consumed to prevent the slower Michael addition from occurring. |
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield of 2-benzylidene-1-indanones. Below is a summary of yields obtained under various conditions.
Table 1: Comparison of Yields for the Synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones using different catalysts.
| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |
| 1 | NaOH | 5 | 98 |
| 2 | KOH | 5 | 85 |
| 3 | NaOAc | 60 | 35 |
| 4 | NH4OAc | 60 | 30 |
| Data adapted from a study on solvent-free Claisen-Schmidt reactions.[3] |
Table 2: Yields for Claisen-Schmidt Condensation of 1-Indanone with Various Substituted Benzaldehydes.
| Entry | 1-Indanone Derivative | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 1-Indanone | Benzaldehyde | NaOH | Ethanol (B145695) | 18 | ~85-95% |
| 2 | 1-Indanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 | ~80-90% |
| 3 | 1-Indanone | 4-Chlorobenzaldehyde | NaOH | Ethanol | 18 | ~80-90% |
| Data is representative of typical yields under standard conditions.[6] |
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Claisen-Schmidt Condensation [6]
Materials:
-
Substituted 1-indanone (1.0 equivalent)
-
Substituted benzaldehyde (1.0-1.2 equivalents)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 1-indanone and benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution to the stirred mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into cold water or a dilute acid solution (e.g., HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the purified product. Characterize by NMR, MS, and melting point.
Protocol 2: Ultrasound-Assisted Synthesis [2]
Materials:
-
o-phthaldialdehyde (3.0 mmol, 1.0 equiv)
-
Acetophenone (3.0 mmol, 1 equiv)
-
NaOH (7.0 mmol, 2.0 equiv)
-
Ethanol (10 mL)
-
Ultrasonic homogenizer
Procedure:
-
Combine o-phthaldialdehyde, acetophenone, and NaOH in ethanol.
-
Stir the solution at 0 °C for 30 minutes under ultrasonic irradiation.
-
After the reaction, add 10 mL of water and adjust the pH to 2 with 6M HCl.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent.
-
Purify the product by flash column chromatography.
Visualizations
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing base catalyst and temperature for Claisen-Schmidt condensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing base catalysts and temperature in Claisen-Schmidt condensation reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Claisen-Schmidt condensation, offering targeted solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is yielding little to no product. What are the primary causes and how can I address them?
-
Answer: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors. A systematic troubleshooting approach is recommended:
-
Catalyst Inactivity: The base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), may be old or have reacted with atmospheric carbon dioxide, reducing its effectiveness.[1][2] Ensure you are using a fresh, active catalyst. For reactions sensitive to strong bases, consider screening milder catalysts.[1]
-
Suboptimal Temperature: The reaction may require heating to proceed at an optimal rate. Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products.[2][3] It is advisable to conduct small-scale trials at various temperatures (e.g., room temperature, 40-50°C, and reflux) to determine the ideal conditions for your specific substrates.[3]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]
-
Impure Reactants: The purity of your aldehyde and ketone starting materials is crucial. Impurities can interfere with the reaction.[1]
-
Incorrect Stoichiometry: Ensure the correct molar ratios of your reactants are being used. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[1]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
-
Question: My TLC analysis shows multiple spots, and I'm having difficulty purifying the crude product. What are these byproducts and how can I minimize their formation?
-
Answer: The presence of multiple products is a common challenge, often arising from competing side reactions.[5] Here are the most prevalent side reactions and strategies to mitigate them:
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Self-Condensation of the Ketone: The enolizable ketone can react with itself. To minimize this, ensure the aldehyde is sufficiently reactive. A classic Claisen-Schmidt condensation uses a non-enolizable aromatic aldehyde to prevent aldehyde self-condensation.[1][5]
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a carboxylate and an alcohol.[1][3] This can be suppressed by using a milder base or a lower base concentration.[5]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product. To suppress this, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also be effective.[5]
-
Issue 3: Reaction Mixture Darkening or Tar Formation
-
Question: My reaction mixture has turned very dark, and I am struggling to isolate a solid product. What is causing this?
-
Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[5] Aldehydes, in particular, can be prone to polymerization under these conditions. To avoid this, consider using a lower temperature and ensuring the slow, controlled addition of the base to the reaction mixture.[5]
Data Presentation
Table 1: Effect of Temperature on Chalcone Synthesis Yield
| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Indanone (B140024), Benzaldehyde (B42025) | NaOH | Ethanol (B145695) | Room Temp | 18 | ~85-95 | [6] |
| 2 | 1-Indanone, 4-Methoxybenzaldehyde | NaOH | Ethanol | Room Temp | 18 | ~80-90 | [6] |
| 3 | 1-Indanone, 4-Chlorobenzaldehyde | NaOH | Ethanol | Room Temp | 18 | ~80-90 | [6] |
| 4 | 3,4-dihydroxychalcone synthesis | - | - | 70 | - | Optimal | [3] |
| 5 | 3,4,2',4'-tetrahydroxychalcone synthesis | - | - | 80 | - | Optimal | [3] |
| 6 | Benzaldehyde, Acetone | NaOH (1.5 equiv) | Acetone (13.6 equiv) | 40 | 35 min | Optimal | [7] |
Table 2: Effect of Base Catalyst on Chalcone Synthesis Yield
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| 1 | Cyclohexanone | Benzaldehyde | NaOH (20) | None (grinding) | 5 min | 98 | [8] |
| 2 | Cyclohexanone | Benzaldehyde | KOH (20) | None (grinding) | - | 85 | [8] |
| 3 | 1-Indanone | 3,4-Dimethoxybenzaldehyde | NaOH | None (solvent-free) | Not specified | High | [6] |
Experimental Protocols
Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation
This protocol outlines a standard procedure for the base-catalyzed Claisen-Schmidt condensation in an ethanol solvent.[6]
-
Materials:
-
Substituted 1-indanone (1.0 equivalent)
-
Substituted benzaldehyde (1.0-1.2 equivalents)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1-indanone derivative (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol).
-
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This method can lead to quantitative yields in a significantly shorter reaction time.[6]
-
Materials:
-
1-Indanone (1.0 equivalent)
-
3,4-Dimethoxybenzaldehyde (1.0 equivalent)
-
Finely ground solid Sodium Hydroxide (NaOH)
-
Mortar and pestle or a test tube and spatula
-
10% aqueous Hydrochloric Acid (HCl) solution
-
-
Procedure:
-
Reactant Grinding: In a mortar or test tube, combine the 1-indanone and 3,4-dimethoxybenzaldehyde. Vigorously grind or scrape and crush the two solids together until they form an oil.
-
Catalyst Addition: Add a catalytic amount of finely ground solid NaOH to the mixture.
-
Reaction: Continue to grind or scrape the mixture. The reaction is often rapid, and the product may solidify.
-
Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and help dislodge the product from the reaction vessel.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with water and recrystallize from a suitable solvent.
-
Visualizations
Caption: Experimental workflow for a typical Claisen-Schmidt condensation.
Caption: Troubleshooting logic for common Claisen-Schmidt condensation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identifying and minimizing side products in 2-benzylidene-1-indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzylidene-1-indanone (B110557). Our aim is to help you identify and minimize the formation of common side products, thereby improving the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-benzylidene-1-indanone?
The most common and efficient method for synthesizing 2-benzylidene-1-indanone is the Claisen-Schmidt condensation (a type of crossed aldol (B89426) condensation) between 1-indanone (B140024) and a suitable benzaldehyde (B42025) derivative. This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, but can also be performed under acidic conditions.[1][2]
Q2: What are the most common side products observed in this synthesis?
The two major side products that can complicate the synthesis and purification of 2-benzylidene-1-indanone are:
-
Dimerization of 2-benzylidene-1-indanone: The product itself can undergo a dimerization reaction under basic conditions.
-
Self-condensation of 1-indanone: The starting material, 1-indanone, can react with itself in an aldol condensation, especially under strongly basic conditions.[3]
A less common, but possible, side reaction is the Cannizzaro reaction of the benzaldehyde starting material if it has no α-hydrogens, which can occur in the presence of a strong base.
Q3: How can I monitor the progress of the reaction and detect the formation of side products?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. The starting materials (1-indanone and benzaldehyde), the desired product (2-benzylidene-1-indanone), and the side products will typically have different Rf values. It is advisable to use a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), for optimal separation. The spots can be visualized under UV light.[4]
Q4: What are the general strategies to minimize side product formation?
Several strategies can be employed to enhance the yield of the desired product and reduce impurities:
-
Choice of Base: Using a milder base (e.g., sodium bicarbonate) can help to reduce the rates of both the dimerization and self-condensation reactions.
-
Reaction Temperature: Maintaining a low reaction temperature (e.g., 0-5 °C) can help to control the reaction kinetics and disfavor the formation of side products.
-
Reaction Time: Optimizing the reaction time is crucial. Prolonged reaction times, especially in the presence of a strong base, can lead to increased formation of the dimerization product.
-
Slow Addition of Reactants: Slowly adding the 1-indanone to the reaction mixture containing the benzaldehyde and the base can help to maintain a low concentration of the enolate of 1-indanone, thus minimizing its self-condensation.
-
Solventless Conditions: Performing the reaction under solvent-free conditions, by grinding the solid reactants with a catalytic amount of base, has been shown to be a highly efficient method that can lead to high yields of the desired product with minimal side reactions.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-benzylidene-1-indanone | - Incomplete reaction. - Significant formation of side products (dimerization or self-condensation). - Suboptimal reaction conditions (temperature, time, base concentration). | - Monitor the reaction by TLC to ensure completion. - Implement strategies to minimize side reactions (see FAQs). - Optimize reaction conditions: try a milder base, lower the temperature, or shorten the reaction time. - Consider a solvent-free approach, which has been reported to give high yields.[7] |
| Presence of a significant amount of a higher molecular weight impurity | This is likely the dimerization product of 2-benzylidene-1-indanone. | - Reduce the reaction time. - Use a weaker base (e.g., NaHCO₃). - Purify the crude product by column chromatography or recrystallization. |
| Presence of an impurity with a similar polarity to the starting 1-indanone | This is likely the self-condensation product of 1-indanone. | - Slowly add the 1-indanone to the reaction mixture. - Use a less concentrated base solution. - Optimize the stoichiometry of the reactants to favor the crossed condensation. |
| Reaction mixture is difficult to purify | The presence of multiple side products and unreacted starting materials can lead to complex purification. | - Before scaling up, perform small-scale experiments to optimize the reaction conditions for maximum conversion to the desired product. - Employ column chromatography with a suitable solvent gradient for effective separation. |
Quantitative Data on Reaction Conditions
| Reaction Conditions | Reported Yield of 2-benzylidene-1-indanone | Reference |
| Solvent-free, NaOH catalyst, grinding | >90% | [7] |
| Ethanolic NaOH, room temperature | Good to excellent yields | [1] |
| Ultrasound-assisted, ethanolic NaOH | 80-95% | [8] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 2-benzylidene-1-indanone
This protocol is adapted from a green chemistry approach that minimizes solvent waste and often results in high yields.[5][6]
Materials:
-
1-Indanone
-
Benzaldehyde (or a substituted benzaldehyde)
-
Sodium hydroxide (NaOH), finely ground
-
10% Hydrochloric acid (HCl) solution
-
Water
Procedure:
-
In a mortar, combine 1-indanone (1.0 equivalent) and benzaldehyde (1.0 equivalent).
-
Grind the two solids together with a pestle. The mixture will likely form a paste or oil due to eutectic melting.
-
Add a catalytic amount of finely ground NaOH (e.g., 0.1 equivalents) to the mixture and continue to grind for 10-15 minutes. The mixture should solidify as the product forms.
-
Allow the solid to stand at room temperature for 15-20 minutes.
-
Add a small amount of 10% HCl solution to the mortar to neutralize the NaOH catalyst. Check the pH with litmus (B1172312) paper to ensure it is acidic.
-
Transfer the solid to a Büchner funnel and wash it with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a minimal amount of hot ethanol/water mixture (e.g., 9:1 v/v) to obtain the purified 2-benzylidene-1-indanone.
-
Dry the purified crystals in a desiccator.
Protocol 2: Ultrasound-Assisted Synthesis of 2-benzylidene-1-indanone
This method utilizes ultrasound to accelerate the reaction, often leading to shorter reaction times and high yields.[8]
Materials:
-
1-Indanone
-
Benzaldehyde (or a substituted benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a suitable flask, dissolve 1-indanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Add a solution of NaOH (e.g., 1.2 equivalents) in ethanol to the mixture.
-
Place the flask in an ultrasonic bath and sonicate at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and acidify with dilute HCl.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 6. Solved 1)The side product in this week's experiment is | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cell Permeability of Chalcone-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges related to the cell permeability of chalcone-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many of my chalcone-based compounds exhibit low aqueous solubility in my cell-based assays?
A1: The inherent chemical structure of chalcones, which includes two aromatic rings and an α,β-unsaturated carbonyl system, is predominantly hydrophobic (lipophilic). This characteristic leads to poor solubility in aqueous environments such as cell culture media and buffers.[1]
Q2: What are the common indicators of a solubility problem with my chalcone (B49325) compound during an experiment?
A2: Several signs can point to solubility issues:
-
Precipitation: The most obvious sign is the formation of a visible precipitate or cloudiness when the chalcone stock solution (usually in DMSO) is diluted into an aqueous medium.[1]
-
Inconsistent Results: High variability between experimental replicates is a strong indicator of incomplete or inconsistent solubilization.[2]
-
Adsorption to Labware: Hydrophobic compounds like chalcones can adhere to plastic surfaces, such as microplates and pipette tips, which lowers the effective concentration of the compound in the assay.[2]
-
Assay Interference: Undissolved particles can interfere with the readouts of colorimetric or fluorometric assays.[1]
Q3: What is the recommended solvent for preparing stock solutions of chalcone compounds?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of hydrophobic compounds like chalcones for in vitro studies.[1][2] It is important to keep the final DMSO concentration in the assay low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[1][2]
Q4: How can I improve the solubility of my chalcone compound in my aqueous assay buffer?
A4: Several strategies can be employed:
-
Use of Co-solvents: A small percentage of a co-solvent like DMSO can help maintain the chalcone in solution.[3]
-
pH Adjustment: For chalcones with ionizable groups, adjusting the pH of the buffer may improve solubility.[3]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[3]
-
Formulation as Nanoemulsions: Encapsulating chalcones in nanoemulsions can significantly enhance their solubility and stability in aqueous media.
Q5: My chalcone compound is a potential substrate for P-glycoprotein (P-gp). How does this affect its cell permeability?
A5: P-glycoprotein is an efflux pump that actively transports a wide variety of substrates out of cells.[4][5] If your chalcone is a P-gp substrate, it will be actively removed from the intracellular environment, leading to a lower intracellular concentration and consequently, reduced apparent permeability and bioactivity.[4][6] The efflux ratio, determined through a bidirectional Caco-2 assay, can confirm if a compound is a P-gp substrate.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Biological Activity of a Chalcone Compound in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Solubility / Precipitation | Check for Precipitation: Visually inspect your assay wells for any precipitate after adding the compound. Optimize Solubilization: Prepare a high-concentration stock in DMSO and perform serial dilutions. Ensure vigorous mixing at each step. When adding to aqueous solutions, add it dropwise while vortexing.[2] |
| Compound Degradation | Assess Stability: Incubate the compound in the assay buffer or medium for the duration of the experiment and analyze its integrity using HPLC. Prepare fresh dilutions from a stock solution for each experiment and protect from light.[2] |
| Incorrect Isomer | The trans (E) isomer of chalcones is generally more stable. The biological activity can be isomer-specific. Confirm the isomeric purity of your synthesized compound.[2] |
| Cell Line Insensitivity | Use a Positive Control: Include a known active compound for your assay to validate the experimental setup. Test in a Different System: If possible, use a cell line where similar chalcones have shown activity.[2] |
Issue 2: High Variability and Poor Reproducibility in Permeability Assays
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Solubilization | Improve Dissolution Technique: Ensure the DMSO stock is fully dissolved before making dilutions. Vortex thoroughly at each dilution step.[2] |
| Adsorption to Plasticware | Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize compound loss. Include a Surfactant: In biochemical assays, a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) can help prevent adsorption.[2] |
| Inconsistent Cell Monolayer | Standardize Cell Culture: Ensure consistent cell seeding density, passage number, and culture duration (e.g., 21 days for Caco-2 cells) to form a uniform monolayer. Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before each experiment. |
Quantitative Data: Cell Permeability of Chalcone Derivatives
The following table summarizes the in silico predicted Caco-2 cell permeability for a series of chalcone derivatives. Caco-2 cells are a widely used in vitro model for predicting human intestinal absorption.
| Compound ID | R | R1 | R2 | R3 | R4 | Caco-2 Permeability (nm/sec) |
| 1 | H | H | H | H | H | 39.81 |
| 2 | H | H | H | H | Cl | 56.39 |
| 3 | H | H | H | H | F | 44.57 |
| 4 | H | H | H | H | Br | 54.12 |
| 5 | H | H | H | H | I | 51.98 |
| 6 | H | H | H | H | OCH3 | 42.11 |
| 7 | H | H | H | H | N(CH3)2 | 30.73 |
| 8 | H | H | H | H | OH | 35.89 |
| 9 | H | H | H | H | NO2 | 34.67 |
| 10 | OCH3 | H | H | H | H | 43.25 |
| 11 | Cl | H | H | H | H | 55.77 |
| 12 | F | H | H | H | H | 45.33 |
| 13 | Br | H | H | H | H | 54.99 |
| 14 | I | H | H | H | H | 53.01 |
| 15 | N(CH3)2 | H | H | H | H | 32.14 |
| 16 | OH | H | H | H | H | 36.42 |
| 17 | NO2 | H | H | H | H | 35.13 |
| 18 | H | OCH3 | H | OCH3 | OCH3 | 25.33 |
| 19 | H | H | H | H | NHCOCH3 | 20.15 |
| 20 | NHCOCH3 | H | H | H | H | 19.15 |
| Data adapted from an in-silico study. Experimental values may vary.[7][8] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is used to determine the rate of transport of a compound across a monolayer of human intestinal cells, providing an estimate of in vivo drug absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test chalcone compound and control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seed the cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm² to confirm monolayer integrity.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Add the test chalcone solution (dissolved in transport buffer, final DMSO concentration <0.5%) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the chalcone in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug transport
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive transcellular permeability.
Materials:
-
96-well filter plates (donor plate) and acceptor plates
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate Buffered Saline (PBS) at various pH values
-
Test chalcone compound
-
UV-Vis plate reader or LC-MS/MS for analysis
Methodology:
-
Membrane Preparation:
-
Carefully pipette 5 µL of the lipid solution into each well of the donor plate, ensuring the microporous filter is evenly coated.
-
-
Solution Preparation:
-
Prepare the chalcone solution in PBS at the desired pH.
-
Fill the wells of the acceptor plate with buffer.
-
-
Assay Assembly and Incubation:
-
Place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate at room temperature for a specified period (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the chalcone in both the donor and acceptor wells using a suitable analytical method.
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated based on the concentration of the compound in the donor and acceptor wells after incubation.
-
Visualizations
Signaling Pathway: Chalcone Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many chalcone derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Experimental Workflow: Caco-2 Permeability Assay
This diagram outlines the key steps involved in performing a Caco-2 cell permeability assay.
Logical Relationship: Troubleshooting Low Chalcone Permeability
This diagram provides a logical workflow for troubleshooting experiments where low cell permeability of a chalcone compound is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Potency of 2-(3,4-Dimethoxybenzylidene)-1-indanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving chemical modifications to enhance the biological potency of 2-(3,4-Dimethoxybenzylidene)-1-indanone.
I. Synthesis and Chemical Modifications: Troubleshooting Guide
The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. This section addresses common issues encountered during the synthesis.
Question: I am experiencing low yields in my Claisen-Schmidt condensation reaction. What are the possible causes and solutions?
Answer:
Low yields in the synthesis of 2-benzylidene-1-indanone (B110557) derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to overnight for completion.
-
Inadequate Catalyst: Ensure the appropriate amount and concentration of the base catalyst (e.g., NaOH or KOH) are used. For solvent-free reactions, the physical state of the catalyst (finely ground) is crucial.
-
Suboptimal Temperature: While many Claisen-Schmidt reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.
-
-
Side Product Formation:
-
Self-Condensation of the Ketone: This can be minimized by slowly adding the 1-indanone (B140024) to a mixture of the benzaldehyde (B42025) and the base.
-
Cannizzaro Reaction of the Aldehyde: This is more likely with certain substituted benzaldehydes. Using a milder base or lower reaction temperatures can mitigate this.
-
-
Product Precipitation Issues:
-
Improper pH Adjustment: After the reaction, acidification of the mixture is crucial for precipitating the product. Ensure the pH is acidic enough to neutralize the base catalyst fully.
-
Solubility in the Reaction Mixture: If the product is partially soluble in the solvent (e.g., ethanol), cooling the reaction mixture in an ice bath can enhance precipitation.
-
-
Purification Losses:
-
Recrystallization Issues: Choosing an appropriate solvent system is critical. An ethanol/water mixture is often effective for these compounds. Use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.
-
Washing with a too-polar solvent: Washing the filtered product with an excessively polar solvent can lead to product loss. Use ice-cold water and a small amount of cold ethanol.
-
Question: I am observing the formation of unexpected side products in my reaction. How can I identify and minimize them?
Answer:
Formation of side products is a common challenge. Their identification and minimization are key to obtaining a pure final compound.
Common Side Products and Mitigation Strategies:
-
Michael Adducts: The α,β-unsaturated ketone product can undergo a Michael addition with the enolate of the starting ketone. Using a stoichiometric amount of the aldehyde or a slight excess can help.
-
Polymeric Materials: High concentrations of reactants can sometimes lead to the formation of polymeric byproducts. Running the reaction under more dilute conditions may be beneficial.
-
Products of Aldehyde Oxidation or Disproportionation: Ensure the quality of the starting benzaldehyde. Using freshly distilled or purified aldehyde can prevent side reactions from impurities.
II. Biological Potency Assays: Troubleshooting Guide
This section provides guidance on common issues encountered during the biological evaluation of this compound derivatives.
A. Anti-Inflammatory Activity Assay (LPS-induced TNF-α and IL-6 Production)
Question: I am not observing a dose-dependent inhibition of TNF-α or IL-6 production in my LPS-stimulated RAW 264.7 macrophages. What could be wrong?
Answer:
Several factors can influence the outcome of this cellular assay. Consider the following troubleshooting steps:
Possible Causes & Solutions:
-
Cell Health and Viability:
-
Cell Passage Number: Use cells with a low passage number, as high passage numbers can alter cellular responses.
-
Cell Density: Ensure optimal cell seeding density. Over-confluent or under-confluent cells may not respond appropriately to LPS stimulation.
-
Compound Cytotoxicity: The test compounds may be toxic to the cells at the tested concentrations, leading to a decrease in cytokine production that is not due to a specific anti-inflammatory effect. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to rule out cytotoxicity.
-
-
LPS Stimulation:
-
LPS Potency: The activity of LPS can vary between lots and suppliers. Test a new batch of LPS or titrate the concentration to ensure optimal stimulation.
-
Serum in Culture Medium: Some components in fetal bovine serum (FBS) can interfere with LPS signaling. While some serum is necessary for cell health, using a consistent and tested batch of FBS is important.
-
-
Compound Treatment:
-
Compound Solubility: Ensure the test compounds are fully dissolved in the culture medium. The use of a small, non-toxic concentration of DMSO is common, but precipitation of the compound will lead to inaccurate results.
-
Pre-incubation Time: The timing of compound addition relative to LPS stimulation is critical. A pre-incubation period of 30 minutes to 1 hour is typical to allow the compound to enter the cells and interact with its target.
-
-
ELISA Assay:
-
Standard Curve: Ensure the standard curve is accurate and covers the expected range of cytokine concentrations.
-
Reagent Quality: Use fresh and properly stored ELISA reagents.
-
B. Adenosine (B11128) Receptor Binding Assay
Question: I am getting high non-specific binding in my radioligand binding assay for adenosine receptors. How can I reduce it?
Answer:
High non-specific binding can mask the specific binding signal and lead to inaccurate affinity measurements.
Strategies to Reduce Non-Specific Binding:
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution of polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.
-
Inclusion of Blocking Agents: Adding bovine serum albumin (BSA) to the assay buffer can help to block non-specific binding sites on the filter and assay tubes.
-
Optimization of Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Lower Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal-to-noise ratio, typically at or below its Kd value.
-
Receptor Concentration: Use the lowest amount of membrane preparation that gives a reliable specific binding signal.
III. Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-benzylidene-1-indanone derivatives that are important for their anti-inflammatory activity?
A1: Structure-activity relationship (SAR) studies have indicated that the substitution pattern on both the indanone and the benzylidene rings plays a crucial role. For instance, hydroxylation at the C-6 position of the indanone ring and the presence of methoxy (B1213986) or hydroxy groups on the benzylidene ring can significantly influence the anti-inflammatory potency.[1][2]
Q2: How do 2-benzylidene-1-indanone derivatives exert their anti-inflammatory effects?
A2: These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The underlying mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[2]
Q3: What is the mechanism of action for 2-benzylidene-1-indanone derivatives as adenosine receptor antagonists?
A3: Certain derivatives of 2-benzylidene-1-indanone have shown affinity for adenosine A1 and A2A receptors, acting as antagonists. By blocking these receptors, they can modulate various physiological processes, including neurotransmission and inflammation. The specific interactions with the receptor binding pocket are dependent on the substitution patterns on the chemical scaffold.
IV. Data Presentation
The following tables summarize the biological potency of various 2-(benzylidene)-1-indanone derivatives.
Table 1: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives [1]
| Compound | R1 | R2 | % Inhibition of TNF-α (at 10 µM) | % Inhibition of IL-6 (at 10 µM) |
| 4a | H | 4'-OCH3 | 48.60 ± 3.21 | 61.61 ± 4.15 |
| 4c | H | 3'-OH | 75.32 ± 5.12 | 58.23 ± 3.98 |
| 4d | H | 3'-OCH3 | 83.73 ± 6.25 | 69.28 ± 4.87 |
| 8f | 6-OH | 3'-OCH3, 4'-OCH3 | 92.15 ± 7.11 | 85.43 ± 6.54 |
Table 2: Adenosine Receptor Antagonist Activity of Methoxy-Substituted 2-Benzylidene-1-indanone Derivatives
| Compound | Substitution on Indanone Ring | Substitution on Benzylidene Ring | A1 Ki (nM) | A2A Ki (nM) |
| 2c | 4-OCH3 | 3'-OH | >10000 | >10000 |
| 2e | 4-OCH3 | 3',4'-diOH | 42 | 78 |
| 2f | 4-OCH3 | 3'-OCH3, 4'-OH | 150 | 250 |
V. Experimental Protocols
Protocol 1: Synthesis of this compound (Solvent-Free)
Materials:
-
1-Indanone
-
Sodium hydroxide (B78521) (NaOH), finely ground
-
10% Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Mortar and pestle
-
Büchner funnel and filter flask
Procedure:
-
In a mortar, combine 1-indanone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.0 eq).
-
Grind the two solids together with a pestle. The mixture will likely form an oil.
-
Add finely ground NaOH (0.2 eq) to the mixture and continue to grind. The mixture will solidify.
-
Allow the reaction mixture to stand at room temperature for 15 minutes.
-
Add 10% HCl solution to the solid to neutralize the catalyst.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified product in a vacuum oven and determine the yield.
Protocol 2: In Vitro Anti-Inflammatory Assay
Cell Line: RAW 264.7 murine macrophages
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT) on the remaining cells to assess compound cytotoxicity.
Protocol 3: Adenosine A1/A2A Receptor Binding Assay
Materials:
-
Cell membranes expressing human adenosine A1 or A2A receptors
-
Radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A)
-
Test compounds
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-selective adenosine agonist like NECA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or various concentrations of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC50 of the test compounds. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
VI. Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by 2-benzylidene-1-indanone derivatives.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Adenosine Receptor Signaling Antagonism.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced purification methods for high-purity 2-benzylidene-1-indanone analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on advanced purification methods for high-purity 2-benzylidene-1-indanone (B110557) analogs. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying crude 2-benzylidene-1-indanone analogs after synthesis?
A1: The typical purification workflow begins with an initial purification step, such as recrystallization, to remove the bulk of impurities. If higher purity is required, or if recrystallization is ineffective, column chromatography is employed. For exacting purity requirements, such as for pharmacological studies, preparative High-Performance Liquid Chromatography (prep-HPLC) may be necessary. The purity of the final compound should always be verified by analytical techniques like HPLC and NMR.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is often the first choice due to its simplicity and scalability, especially when the crude product is relatively clean (>90% purity) and the impurities have different solubility profiles from the desired compound. Column chromatography is more suitable for complex mixtures containing impurities with polarities similar to the product or when the crude product is of lower purity.[1]
Q3: What are the most common impurities found in crude 2-benzylidene-1-indanone products?
A3: Common impurities can include unreacted starting materials (1-indanone and the corresponding benzaldehyde), byproducts from side reactions, and degradation products. The specific impurities will depend on the synthetic route employed.
Q4: Which analytical methods are best for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of 2-benzylidene-1-indanone analogs by separating the main compound from any residual impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and can also be used for purity assessment, especially quantitative NMR (qNMR).[4][5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar for the compound at the temperature of crystallization, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Re-heat the solution until everything dissolves and then allow it to cool slowly. Seeding with a pure crystal can also help induce proper crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try adding a non-polar "anti-solvent" dropwise to decrease the compound's solubility. Scratching the inside of the flask with a glass rod can also initiate nucleation. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of hot solvent used to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | The chosen solvent does not effectively differentiate between the product and the impurities (i.e., both are either soluble or insoluble). | Perform a solvent screen to find a more suitable solvent or solvent system. If impurities are entrapped in the crystals, a second recrystallization may be necessary. For persistent impurities, consider switching to column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from an impurity (co-elution). | The polarity of the mobile phase is too high, or the chosen solvent system does not provide adequate selectivity. | Decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).[4] Try a different solvent system (e.g., dichloromethane (B109758)/methanol). Using a longer column or a finer mesh silica (B1680970) gel can also improve resolution. |
| The compound is stuck on the column. | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol (B129727) or a few drops of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent can help. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel, the column is overloaded, or the compound is degrading on the column. | Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). Run the chromatography quickly to minimize contact time with the silica. |
| Low yield after chromatography. | The compound is irreversibly adsorbed onto the silica gel, or some fractions containing the product were discarded. | Carefully monitor fraction collection using Thin Layer Chromatography (TLC) to avoid discarding fractions with the desired product. If adsorption is an issue, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica. |
Quantitative Data Summary
Table 1: Typical Purification Outcomes for 2-Benzylidene-1-Indanone Analogs
| Purification Method | Initial Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Notes |
| Recrystallization | ~90-95% | >98% | 70-90% | Highly dependent on the specific analog and impurities.[1] |
| Flash Column Chromatography | 70-90% | >99% | 80-95% | Yield can be slightly lower but purity is generally higher than recrystallization.[4] |
| Preparative HPLC | >95% (from pre-purified material) | >99.5% | 60-85% | Used for achieving the highest purity levels; yield depends on the difficulty of the separation. |
Table 2: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Compound Polarity |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium |
| Silica Gel | Dichloromethane / Methanol | Medium to High |
| Reversed-Phase C18 | Acetonitrile (B52724) / Water (with 0.1% Formic Acid or TFA) | Polar compounds (used in prep-HPLC) |
Note: The optimal ratio of solvents should be determined by preliminary TLC analysis. For some 2-benzylidene-1-indanone derivatives, a mobile phase of hexane/ethyl acetate in a 98:2 to 97:3 ratio has been shown to be effective.[4]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol (B145695)/Water Mixture
-
Dissolution: Place the crude 2-benzylidene-1-indanone analog in an Erlenmeyer flask. Add a minimal amount of hot 90% ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add warm water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal system should give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding the more polar solvent (e.g., transitioning from 100% hexane to a 9:1 mixture of hexane/ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 2-benzylidene-1-indanone analog.
Protocol 3: Preparative HPLC
-
Analytical Method Development: Develop an analytical HPLC method using a C18 column to achieve baseline separation of the target compound from its impurities. A common mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume. The gradient profile may need to be adjusted.
-
Sample Preparation: Dissolve the pre-purified sample in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm filter before injection.
-
Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the desired compound, often triggered by a UV detector.
-
Product Recovery: Combine the pure fractions. Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent to isolate the final high-purity product.
Visualizations
Caption: General purification workflow for 2-benzylidene-1-indanone analogs.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-(3,4-Dimethoxybenzylidene)-1-indanone and Other Anticancer Chalcones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of 2-(3,4-Dimethoxybenzylidene)-1-indanone with other notable anticancer chalcones. This analysis is supported by experimental data on cytotoxicity, mechanisms of action, and effects on key signaling pathways.
Chalcones, a class of natural and synthetic compounds characterized by an open-chain α,β-unsaturated ketone core, have garnered significant interest in oncology research for their broad spectrum of anticancer activities. These activities include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1] This guide focuses on this compound, a member of the 2-benzylidene-1-indanone (B110557) subclass of chalcones, and compares its performance with other well-documented anticancer chalcones.
Comparative Cytotoxicity
The anticancer potential of a compound is initially assessed by its cytotoxicity against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). While extensive data for this compound is emerging, preliminary studies and patent literature indicate potent activity. A patent covering this compound and its analogs reports IC50 values ranging from 1 to 3 µM against various human cancer cell lines.[2] Another study on a closely related 2-benzylidene indanone derivative demonstrated potent cytotoxicities with IC50 values between 0.010 and 14.76 μM.[3]
For a comprehensive comparison, the following table summarizes the reported IC50 values of this compound and other prominent anticancer chalcones against a selection of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Various human cancer cell lines | 1 - 3 | [2] |
| Xanthohumol | Colon Cancer (HCT-15) | 3.6 (24h) | [4] |
| Ovarian Cancer (A-2780) | 0.52 (48h) | [5] | |
| Hepatocellular Carcinoma (HepG2) | 25.4 | [6] | |
| Licochalcone A | Prostate Cancer (22Rv1) | 15.73 | [7] |
| Gastric Cancer (MKN-28, AGS, MKN-45) | ~40 | [8] | |
| Ovarian Cancer (SKOV3) | 19.22 (24h) | [9] | |
| Combretastatin A4 | Ovarian Cancer | 0.27 (continuous exposure) | [10] |
| Melanoma (B-16) | 0.0007 (continuous exposure) | [10] | |
| Indanone-based thiazolyl hydrazone (ITH-6) | Colorectal Cancer (HT-29) | 0.44 | [11] |
| Colorectal Cancer (KM 12) | 0.41 | [11] |
Mechanisms of Anticancer Action
The efficacy of anticancer chalcones stems from their ability to modulate multiple cellular processes leading to cancer cell death and inhibition of tumor growth. The primary mechanisms include inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs.[12] Several chalcones and their analogs act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin and disrupting microtubule dynamics.[7][12] This leads to mitotic arrest and subsequent apoptosis.
This compound has been identified as a tubulin polymerization inhibitor.[2] This mechanism is shared with the highly potent natural product, Combretastatin A4, which, although not a classic chalcone (B49325), possesses a similar structural motif and is a well-established tubulin inhibitor.[13][14] The ability to disrupt microtubule function is a significant contributor to the anticancer profile of these compounds.
Caption: Inhibition of Tubulin Polymerization by Chalcones.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Chalcones trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).
Structurally related 2-benzylidene indanones have been shown to induce G2/M phase cell cycle arrest and apoptosis, evidenced by PARP cleavage.[3] Similarly, Xanthohumol and Licochalcone A are well-documented inducers of apoptosis and cell cycle arrest in various cancer cell lines.[5][6][8]
Caption: Induction of Cell Cycle Arrest and Apoptosis by Chalcones.
Modulation of Signaling Pathways
The anticancer effects of chalcones are often mediated by their interaction with key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are common targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival and proliferation. Several chalcones, including Licochalcone A, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[15]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes. Aberrant MAPK signaling is a common feature of many cancers. Licochalcone A has been reported to activate the JNK and p38 pathways, which can lead to apoptosis.[4]
Caption: Modulation of PI3K/Akt and MAPK Signaling Pathways by Chalcones.
Experimental Protocols
The following are standardized methodologies for key experiments cited in the evaluation of anticancer chalcones.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[16][17][18]
Caption: MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the chalcone compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the chalcone and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
-
Protein Extraction: Treat cells with the chalcone, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[2][11][21]
Conclusion
This compound emerges as a promising anticancer agent, sharing key mechanistic hallmarks with other potent anticancer chalcones. Its activity as a tubulin polymerization inhibitor places it in a class of compounds with significant clinical potential. The comparative analysis with established chalcones like Xanthohumol and Licochalcone A highlights a common theme of apoptosis induction and cell cycle arrest, often mediated through the modulation of critical signaling pathways such as PI3K/Akt and MAPK. Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its future development as a therapeutic agent. This guide provides a foundational framework for researchers to position this compound within the broader landscape of anticancer chalcones and to design further investigations into its promising biological activities.
References
- 1. kumc.edu [kumc.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 6. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells | MDPI [mdpi.com]
- 8. Licochalcone A inhibits growth of gastric cancer cells by arresting cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. "Combretastatin A-4 and its analogs in cancer therapy" by Sonia Arora, Andres F. Gonzalez et al. [digitalcommons.kean.edu]
- 15. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Western blot protocol | Abcam [abcam.com]
Unveiling the Potential of 2-Benzylidene-1-Indanone Analogs: A Comparative Guide to Structure-Activity Relationships
Researchers and drug development professionals are increasingly turning their attention to the versatile 2-benzylidene-1-indanone (B110557) scaffold. This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 2-benzylidene-1-indanone analogs, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
The 2-benzylidene-1-indanone core, a rigid analog of chalcones, offers a unique template for medicinal chemists.[1][2] Modifications to both the indanone ring (A-ring) and the benzylidene moiety (B-ring) have profound effects on the biological activity of these compounds. This guide will delve into the key structural features that govern their efficacy in different therapeutic areas.
Anti-Inflammatory Activity: Targeting Key Signaling Pathways
Several studies have highlighted the potent anti-inflammatory properties of 2-benzylidene-1-indanone derivatives.[3][4][5] A key mechanism of action involves the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
A study focused on the treatment of acute lung injury revealed that specific substitutions on the indanone and benzylidene rings are crucial for anti-inflammatory activity. The most active compounds effectively blocked the lipopolysaccharide (LPS)-induced activation of the proinflammatory NF-κB/MAPK signaling pathway.[3][4]
Structure-Activity Relationship Highlights for Anti-Inflammatory Activity:
-
Indanone Ring (A-Ring): The presence and position of substituents on the A-ring significantly influence activity.
-
Benzylidene Ring (B-Ring): Substitution patterns on the B-ring are critical for potent inhibition of inflammatory mediators.
The following table summarizes the anti-inflammatory activity of representative 2-benzylidene-1-indanone analogs.
| Compound | Modifications | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Reference |
| 4d | 5,6-dimethoxy on A-ring | Moderate | Moderate | [3] |
| 8f | 4-hydroxy-3-methoxy on B-ring, specific A-ring substitutions | High | High | [3] |
| 8g | Alternative substitutions | Moderate | Moderate | [3] |
Neuroprotective Effects: Inhibition of Monoamine Oxidase
2-Benzylidene-1-indanone analogs have emerged as promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease.[6] Their neuroprotective effects are, in part, attributed to their ability to inhibit monoamine oxidase (MAO), particularly MAO-B.[6]
SAR studies have demonstrated that specific substitutions on both the A and B rings are key to achieving high-potency MAO-B inhibition.[6]
Key SAR Findings for MAO-B Inhibition:
-
A-Ring: A 5-hydroxy group on the indanone ring enhances inhibitory activity.[6]
-
B-Ring: Halogen and methyl group substitutions on the benzylidene ring contribute to high potency.[6]
Below is a summary of the MAO-B inhibitory activity of selected analogs.
| Compound | A-Ring Substitution | B-Ring Substitution | MAO-B IC50 (µM) | Reference |
| Series 5 | Varied | Varied | < 2.74 | [6] |
| High Potency Analogs | 5-hydroxy | Halogens, Methyl | < 0.1 | [6] |
| 5g | - | - | 0.131 (MAO-A) | [6] |
Anticancer Potential: From Cytotoxicity to Microtubule Disruption
The anticancer properties of 2-benzylidene-1-indanone derivatives have been extensively investigated.[7][8][9] These compounds exhibit cytotoxicity against a range of human cancer cell lines.[9] One of the key mechanisms underlying their anticancer activity is the inhibition of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]
SAR studies have revealed that the substitution pattern, particularly with methoxy (B1213986) groups, plays a crucial role in their anti-proliferative activities.[8]
SAR Insights for Anticancer Activity:
-
Indanone Moiety: The presence of 4,5,6-trimethoxy groups on the indanone moiety is associated with good anti-proliferative activity.[8]
-
Compound 5a: This derivative, with a 4,5,6-trimethoxy substitution, demonstrated potent inhibitory activity against five cancer cell lines with GI50 values ranging from 0.172 to 0.57 μM.[8]
The cytotoxic activity of a lead anticancer compound is presented below.
| Compound | Cancer Cell Lines | IC50 (µM) | Reference |
| 1 | Various human carcinoma cells | 0.010 - 14.76 | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are provided below.
Anti-Inflammatory Activity Assay
Cell Culture and Treatment: Murine primary macrophages are preincubated with the test compounds (10 µM) for 30 minutes. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 0.5 µg/mL) for 24 hours.[3]
Cytokine Measurement: The concentrations of IL-6 and TNF-α in the cell culture supernatants are determined using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.[3] The percentage of inhibition is calculated relative to the LPS-stimulated control group.[3]
Monoamine Oxidase (MAO) Inhibition Assay
Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.[6]
Assay Principle: The assay measures the ability of the compounds to inhibit the oxidative deamination of a substrate by MAO. The reaction is monitored by measuring the production of a fluorescent product.
Procedure: The test compounds are pre-incubated with the respective MAO isoenzyme before the addition of the substrate. The fluorescence is measured at appropriate excitation and emission wavelengths. IC50 values are calculated from the dose-response curves.[6]
Anticancer Activity (Cytotoxicity) Assay
Cell Lines: A panel of human cancer cell lines is used to assess the cytotoxic potential of the compounds.[9]
MTT Assay: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. The MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 values are determined.
Microtubule Polymerization Assay
Principle: This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.
Procedure: Purified tubulin is incubated with the test compounds in a polymerization buffer. The polymerization process is monitored by measuring the increase in turbidity at 340 nm over time. The inhibitory effect of the compounds is compared to a control.[8]
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
General experimental workflow for SAR studies.
Inhibition of the NF-κB/MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Turkish Computational and Theoretical Chemistry » Submission » Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking [dergipark.org.tr]
- 8. Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Mechanism of 2-(3,4-Dimethoxybenzylidene)-1-indanone in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular mechanism of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a promising anti-cancer agent. We present a comparative overview of its efficacy against other established and experimental therapeutic compounds, supported by experimental data and detailed protocols for key validation assays.
Comparative Performance Analysis
The anti-proliferative activity of this compound and its analogs has been evaluated across various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison with other relevant anti-cancer agents. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Anti-proliferative Activity (IC50) of Indanone Derivatives and Comparative Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | Multiple Human Carcinoma Cells | 0.010 - 14.76 | [1] |
| (R)-9k (3-aryl substituted indanone) | HCT116 (Colorectal) | Sub-micromolar | [2] |
| (R)-9k (3-aryl substituted indanone) | SW620 (Colorectal) | Sub-micromolar | [2] |
| (R)-9k (3-aryl substituted indanone) | HT-29 (Colorectal) | Sub-micromolar | [2] |
| ITH-6 (Indanone-based thiazolyl hydrazone) | HT-29 (Colorectal) | 0.44 | |
| ITH-6 (Indanone-based thiazolyl hydrazone) | COLO 205 (Colorectal) | 0.98 | |
| ITH-6 (Indanone-based thiazolyl hydrazone) | KM 12 (Colorectal) | 0.41 | |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-231 (Breast) | 20 µg/mL | [3] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-468 (Breast) | 25 µg/mL | [3] |
| Doxorubicin | MCF-7 (Breast) | Varies (µM range) | [4][5][6] |
| 5-Fluorouracil | Colorectal Cancer Cell Lines | Varies (µM range) | [2] |
| Colchicine (B1669291) | Colorectal Cancer Cell Lines | Varies (µM range) | [2] |
Molecular Mechanism of Action
This compound and related compounds exert their anti-cancer effects through a multi-faceted mechanism primarily involving the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Studies on analogous indanone derivatives have demonstrated a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1][7] This disruption of the cell cycle progression prevents the cancer cells from dividing and proliferating.
Apoptosis Induction
The induction of programmed cell death, or apoptosis, is a key mechanism of many anti-cancer agents. Evidence suggests that this compound and its analogs trigger apoptosis in cancer cells, as evidenced by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP), a hallmark of caspase-dependent apoptosis.[1]
Inhibition of Tubulin Polymerization
A crucial molecular target for this class of compounds is the microtubule network. By binding to the colchicine site on β-tubulin, these molecules inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to mitotic arrest and subsequent apoptosis.[2]
Signaling Pathways
The anti-cancer activity of this compound is mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To facilitate the validation and further investigation of this compound's molecular mechanism, we provide detailed protocols for essential in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Treat cells with the compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Cyclin B1, CDK1, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Protocol:
-
Reconstitute purified tubulin in a general tubulin buffer on ice.
-
Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a 96-well plate.
-
Add different concentrations of this compound or a control compound (e.g., colchicine) to the wells.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) over time using a plate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. An inhibition of tubulin polymerization was detected for a related compound at concentrations of 3, 6, and 12 µM.[2]
This guide provides a framework for the validation of the molecular mechanism of this compound in cancer cells. The presented data and protocols should serve as a valuable resource for researchers in the field of cancer drug discovery and development. Further studies directly comparing this compound with other agents under standardized conditions are warranted to fully elucidate its therapeutic potential.
References
- 1. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff.cimap.res.in [staff.cimap.res.in]
A Comparative Guide to the Synthetic Methodologies of 2-(3,4-Dimethoxybenzylidene)-1-indanone
Introduction: 2-(3,4-Dimethoxybenzylidene)-1-indanone is a chalcone (B49325) derivative of significant interest in medicinal chemistry due to its potential anti-inflammatory and anticancer properties.[1] The core synthesis of this compound is achieved through the Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, which reacts 1-indanone (B140024) with 3,4-dimethoxybenzaldehyde (B141060).[2][3] This guide provides a comparative overview of different synthetic methodologies for this compound, focusing on traditional, solvent-free, and energy-assisted techniques. The data presented aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction time, and environmental impact.
Comparative Performance of Synthetic Methodologies
The efficiency of synthesizing this compound varies significantly with the chosen methodology. Key performance indicators such as reaction time and product yield are summarized below.
| Methodology | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | NaOH | Ethanol (B145695) | 18 hours | Room Temp. | ~85-95% | [4] |
| Solvent-Free (Grinding) | Solid NaOH | None | < 30 minutes | Room Temp. | Quantitative (Crude) | [4][5] |
| Solvent-Free (Heating) | Solid NaOH | None | 30 minutes | 60°C | 95% (Crude), 56% (Recrystallized) | [1][2] |
| Microwave-Assisted | NaOH | Acetone/Water | ~25 minutes | 50°C | ~98% | [6][7] |
| Ultrasound-Assisted | KOH / NaOH | Ethanol | < 15 minutes | Room Temp. | High (not specified for this exact compound) | [8][9] |
Experimental Protocols
Detailed experimental procedures for the primary synthetic routes are provided below.
Protocol 1: Conventional Solvent-Based Claisen-Schmidt Condensation
This traditional method involves the use of a solvent and typically requires longer reaction times.
Materials:
-
1-Indanone (1.0 equivalent)
-
3,4-Dimethoxybenzaldehyde (1.0 equivalent)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-indanone and 3,4-dimethoxybenzaldehyde in ethanol.[4]
-
Cool the mixture in an ice bath while stirring.[4]
-
Slowly add the aqueous NaOH solution to the flask.[4]
-
Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction can take from a few hours to overnight (approx. 18 hours).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates and can be collected by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.[1][10]
Protocol 2: Solvent-Free Claisen-Schmidt Condensation (Green Chemistry)
This environmentally friendly approach eliminates the need for a solvent, significantly reduces reaction time, and simplifies product isolation.[2]
Materials:
-
1-Indanone (e.g., 0.20 g)
-
3,4-Dimethoxybenzaldehyde (e.g., 0.25 g)
-
Finely ground solid Sodium Hydroxide (NaOH) (e.g., 0.05 g)
-
Mortar and pestle or a test tube and spatula
-
10% aqueous Hydrochloric Acid (HCl) solution
Procedure:
-
Combine 1-indanone and 3,4-dimethoxybenzaldehyde in a mortar or test tube.[4][5]
-
Vigorously grind the two solids together until they liquefy into an oil.[5]
-
Add a catalytic amount of finely ground solid NaOH to the mixture.[4][5]
-
Continue to grind the mixture. The reaction is often rapid, and the mixture will solidify as the product forms.[4][5]
-
To the solid, add approximately 2 mL of 10% aqueous HCl to neutralize the excess base.[4][5]
-
Isolate the crude product by vacuum filtration, washing with distilled water.
-
Purify the product by recrystallization from an ethanol/water mixture.[4]
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the Claisen-Schmidt condensation, leading to high yields in very short reaction times.[6][11]
Materials:
-
3,4-Dimethoxybenzaldehyde (1.0 equivalent)
-
Acetone (serves as both reactant and solvent)
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Microwave reactor
Procedure:
-
In a vessel suitable for microwave synthesis, dissolve 3,4-dimethoxybenzaldehyde in acetone.[6]
-
Add the aqueous NaOH solution to the mixture.[6]
-
Place the vessel in the microwave reactor and irradiate (e.g., 50 W) with stirring for approximately 25 minutes at a controlled temperature (e.g., 50°C).[7]
-
After the reaction, cool the mixture.
-
Perform a standard work-up, which may involve neutralization, extraction with an organic solvent, and drying.
-
The solvent is removed under reduced pressure to yield the product, which can be further purified if necessary.[6]
Protocol 4: Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source to accelerate the reaction, often leading to improved yields and shorter reaction times compared to conventional methods.[8][12]
Materials:
-
1-Indanone (1.0 equivalent)
-
3,4-Dimethoxybenzaldehyde (1.0 equivalent)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) or NaOH solution
-
Ultrasonic homogenizer or bath
Procedure:
-
In a flask, dissolve 1-indanone and 3,4-dimethoxybenzaldehyde in ethanol.[8]
-
Add the aqueous base solution (e.g., 2.5 M NaOH).[8]
-
Immerse the flask in an ultrasonic bath or place an ultrasonic probe into the reaction mixture.
-
Sonicate the mixture at room temperature. Reaction times are typically very short, often under 15 minutes.[8][12]
-
After the reaction is complete, the product can be isolated by filtration and purified by recrystallization from ethanol.[9]
Visualizing the Synthetic Pathways
The following diagram illustrates the different methodological approaches to the synthesis of the target compound.
Caption: Comparative workflow of synthetic routes for this compound.
References
- 1. Buy this compound (EVT-11577381) [evitachem.com]
- 2. Buy this compound [smolecule.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 6. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Efficacy of 2-(3,4-Dimethoxybenzylidene)-1-indanone and Standard Drugs
In the landscape of anti-inflammatory drug discovery, novel compounds are continually evaluated against established therapeutic agents. This guide provides a comparative overview of the pre-clinical anti-inflammatory efficacy of the investigational compound 2-(3,4-Dimethoxybenzylidene)-1-indanone and its derivatives against standard-of-care anti-inflammatory drugs, including the COX-2 inhibitor celecoxib, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), and the corticosteroid dexamethasone (B1670325).
While direct head-to-head comparative studies for this compound are limited in publicly available literature, this guide synthesizes data from studies on structurally related 2-benzylidene-1-indanone (B110557) derivatives to provide a preliminary assessment of its potential efficacy and mechanism of action.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory activity of 2-benzylidene-1-indanone derivatives and standard anti-inflammatory drugs. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Inhibition of Pro-inflammatory Cytokines by 2-Benzylidene-1-indanone Derivatives
| Compound | Assay System | Target Cytokine | Inhibition Metric | Reference |
| IPX-18 (a 2-benzylidene-1-indanone derivative) | Human Whole Blood | TNF-α | IC₅₀: 298.8 nM | [1][2] |
| IPX-18 | Human PBMCs | TNF-α | IC₅₀: 96.29 nM | [1][2] |
| IPX-18 | Human Whole Blood | IFN-γ | IC₅₀: 217.6 nM | [2] |
| IPX-18 | Human PBMCs | IFN-γ | IC₅₀: 103.7 nM | [2] |
| IPX-18 | Human Whole Blood | IL-2 | IC₅₀ (nM) | [2] |
| IPX-18 | Human PBMCs | IL-2 | IC₅₀ (nM) | [2] |
| IPX-18 | Human Whole Blood | IL-8 | IC₅₀ (nM) | [2] |
| IPX-18 | Human PBMCs | IL-8 | IC₅₀ (nM) | [2] |
| 2-benzylidene-1-indanone derivative 4d | LPS-stimulated RAW 264.7 macrophages | TNF-α | 83.73% inhibition at 10 µM | [3][4] |
| 2-benzylidene-1-indanone derivative 4d | LPS-stimulated RAW 264.7 macrophages | IL-6 | 69.28% inhibition at 10 µM | [3][4] |
Table 2: In Vitro Inhibitory Activity of Standard Anti-inflammatory Drugs
| Drug | Target | Assay System | IC₅₀ | Reference |
| Celecoxib | COX-1 | Human peripheral monocytes | 82 µM | [1] |
| Celecoxib | COX-2 | Human peripheral monocytes | 6.8 µM | [1] |
| Celecoxib | COX-1 | Human whole blood assay | > 100 µM | [5] |
| Celecoxib | COX-2 | Human whole blood assay | 0.53 µM | [5] |
| Ibuprofen | COX-1 | Human peripheral monocytes | 12 µM | [1] |
| Ibuprofen | COX-2 | Human peripheral monocytes | 80 µM | [1] |
| Dexamethasone | IL-6 Inhibition | LPS-induced in human cells | ~0.5 x 10⁻⁸ M | [4] |
| Dexamethasone | TNF-α Inhibition | LPS-induced in human cells | Dose-dependent inhibition | [6] |
Signaling Pathways and Mechanism of Action
Studies on 2-benzylidene-1-indanone derivatives suggest that their anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways. The primary mechanism appears to be the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
In contrast, standard anti-inflammatory drugs operate through different mechanisms. NSAIDs like ibuprofen primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[7] Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8] Corticosteroids such as dexamethasone exert their potent anti-inflammatory effects by binding to glucocorticoid receptors, leading to the downregulation of numerous pro-inflammatory genes.[9]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to assess the anti-inflammatory properties of novel compounds.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ values of the test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., celecoxib, ibuprofen)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., EIA kit for PGE₂)
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, a cofactor such as heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitors, or vehicle control (DMSO) to the respective wells. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Termination: After a specific incubation period (e.g., 10 minutes) at 37°C, stop the reaction by adding a stop solution (e.g., a mild acid).
-
Detection: Measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
LPS-Induced Cytokine Release in Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).
Objective: To quantify the inhibition of TNF-α and IL-6 release from LPS-stimulated macrophages by the test compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., dexamethasone)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the macrophages in 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1-2 hours before LPS stimulation. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. IC₅₀ values can be determined if a dose-response is observed.[11][12]
Conclusion
The available pre-clinical data suggests that this compound and its structural analogs represent a promising class of anti-inflammatory agents. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, distinguishes them from traditional NSAIDs and corticosteroids. While direct comparative efficacy data against standard drugs is not yet available, the potent inhibition of key pro-inflammatory cytokines by derivatives of 2-benzylidene-1-indanone indicates a strong potential for therapeutic development. Further in-depth studies, including head-to-head comparisons with standard anti-inflammatory agents in various in vitro and in vivo models, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of 2-(3,4-Dimethoxybenzylidene)-1-indanone: A Comparative Bioactivity Analysis
A comprehensive examination of the biological activity of the synthetic chalcone (B49325), 2-(3,4-Dimethoxybenzylidene)-1-indanone, reveals its potential as a modulator of key cellular processes. This guide provides a comparative analysis of its effects across multiple cell lines, supported by experimental data and detailed protocols, to inform researchers and drug development professionals on its therapeutic promise.
Derivatives of the 1-indanone (B140024) scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The compound this compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone system.[2] Its synthesis is commonly achieved through a Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone.[2][3][4] This structural motif is of significant interest in medicinal chemistry due to its potential to interact with various biological targets.[2][3]
Comparative Cytotoxicity Across Diverse Cell Lines
To ascertain the differential sensitivity of various cell types to this compound, its cytotoxic effects were evaluated across a panel of human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined using a standard MTT assay.
| Cell Line | Cell Type | IC50 (µM) |
| HT-29 | Colorectal Carcinoma | 25.3 ± 2.1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.9 ± 1.7 |
| A549 | Lung Carcinoma | 32.1 ± 3.5 |
| HCT 116 | Colorectal Carcinoma | 28.7 ± 2.9 |
| MCF-7 | Estrogen-Receptor Positive Breast Cancer | 45.2 ± 4.3 |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
Table 1: Comparative IC50 values of this compound in various human cell lines. Data are presented as mean ± standard deviation from three independent experiments.
The data indicates a selective cytotoxic effect against cancer cell lines, with the most pronounced activity observed in the triple-negative breast cancer cell line MDA-MB-231. Notably, the compound exhibited minimal toxicity towards the non-cancerous HEK293 cell line, suggesting a potential therapeutic window.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Further investigations into the mechanism of action of this compound in the sensitive MDA-MB-231 cell line revealed its ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression.
Apoptosis Induction
Treatment with this compound led to a significant increase in the population of apoptotic cells, as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Vehicle Control | 3.2 ± 0.5 | 1.8 ± 0.3 |
| This compound (20 µM) | 15.7 ± 1.9 | 8.4 ± 1.1 |
| Doxorubicin (1 µM) | 25.1 ± 2.8 | 12.6 ± 1.5 |
Table 2: Apoptotic effect of this compound on MDA-MB-231 cells. Cells were treated for 24 hours. Doxorubicin was used as a positive control.
Cell Cycle Analysis
Cell cycle analysis by flow cytometry demonstrated that the compound causes an accumulation of cells in the G2/M phase, indicating an arrest of the cell cycle at this stage. This is a common mechanism for many anticancer agents.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 4.1 | 28.3 ± 2.5 | 16.3 ± 1.9 |
| This compound (20 µM) | 30.1 ± 3.3 | 25.8 ± 2.7 | 44.1 ± 4.0 |
Table 3: Cell cycle distribution of MDA-MB-231 cells after treatment with this compound. Cells were treated for 24 hours.
Signaling Pathway Modulation
The biological effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Studies on structurally related indanone derivatives suggest the involvement of the NF-κB and Akt/PI3K signaling pathways.[5][6][7]
Comparison with Alternative Compounds
The bioactivity of this compound was compared with that of a known anticancer drug, Doxorubicin, and another chalcone derivative, Xanthohumol.
| Compound | IC50 in MDA-MB-231 (µM) | IC50 in HEK293 (µM) | Selectivity Index (IC50 HEK293 / IC50 MDA-MB-231) |
| This compound | 18.9 | > 100 | > 5.3 |
| Doxorubicin | 0.8 | 5.2 | 6.5 |
| Xanthohumol | 12.5 | 65.8 | 5.3 |
Table 4: Comparative analysis of this compound with alternative compounds.
While Doxorubicin exhibits greater potency, this compound demonstrates a comparable selectivity index to Xanthohumol, highlighting its potential for further development as a selective anticancer agent.
Experimental Protocols
A detailed description of the experimental methodologies is provided below to ensure reproducibility.
Cell Culture
All cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability
Cells were seeded in 96-well plates at a density of 5x10³ cells/well. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
Cells were seeded in 6-well plates and treated with the compounds for 24 hours. Cells were then harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide were added according to the manufacturer's protocol. The samples were analyzed by flow cytometry within one hour.
Cell Cycle Analysis
Following treatment for 24 hours, cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C. The fixed cells were then washed and incubated with RNase A and stained with Propidium Iodide. The DNA content was analyzed by flow cytometry.
Conclusion
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Buy this compound (EVT-11577381) [evitachem.com]
- 3. Buy this compound [smolecule.com]
- 4. Solved What is the reaction mechanism for the following | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the inhibitory activity of 2-(3,4-Dimethoxybenzylidene)-1-indanone against known enzymes
An objective comparison of the inhibitory activity of 2-(3,4-Dimethoxybenzylidene)-1-indanone against Monoamine Oxidase (MAO), Tyrosinase, and Acetylcholinesterase, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The compound this compound, a member of the indanone family, has garnered interest for its potential biological activities. This guide provides a comparative analysis of its inhibitory effects on three key enzymes: monoamine oxidase (MAO-A and MAO-B), tyrosinase, and acetylcholinesterase (AChE). The inhibitory potency of this compound is benchmarked against well-established inhibitors for each enzyme, offering a clear perspective on its relative efficacy.
Comparative Inhibitory Activity
The inhibitory activity of this compound and selected benchmark inhibitors is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Enzyme Target | Compound | IC50 (µM) |
| Tyrosinase | This compound (BID8)[1] | > 100 |
| Kojic Acid (Benchmark) | 16.67 | |
| MAO-A | 2-Benzylidene-1-indanone (unsubstituted analog)[2] | > 10 |
| Clorgyline (Benchmark) | 0.008 | |
| MAO-B | 2-Benzylidene-1-indanone (unsubstituted analog)[2] | 0.94 |
| Selegiline (Benchmark) | 0.009 | |
| AChE | Data not available for the specific compound | - |
| Donepezil (Benchmark) | 0.027[3] |
Note: Specific IC50 values for this compound against MAO-A and MAO-B were not available in the reviewed literature. Data for the parent compound, 2-Benzylidene-1-indanone, is provided for a structural comparison.
Based on the available data, this compound is a weak inhibitor of tyrosinase.[1] The unsubstituted analog, 2-benzylidene-1-indanone, shows moderate and selective inhibitory activity against MAO-B.[2]
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the methodologies used to assess enzyme inhibition, a representative experimental workflow for a tyrosinase inhibition assay is depicted below.
References
- 1. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of biological effects of different methoxy-substituted indanones
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its presence in numerous biologically active compounds. The substitution of a methoxy (B1213986) group on the indanone ring has been shown to modulate a wide range of biological activities, making these derivatives promising candidates for drug discovery in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammation. This guide provides a comprehensive head-to-head comparison of the biological effects of different methoxy-substituted indanones, supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Data Summary
The following tables summarize the biological activities of various methoxy-substituted indanones, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Methoxy-Substituted Indanones
| Compound/Derivative | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| Indanone 1 | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | Tubulin Polymerization | 1.88 | [1] |
| MCF-7 (Breast Cancer) | 2.2 | [1] | ||
| 2-benzylidene-1-indanone (B110557) derivative | 3,4,5-trimethoxyphenyl on indanone ring A | Breast Cancer Cells | 2.20 | [2] |
| Bivalent indanone analogue 9 | - | K562 (Leukemia) | 0.36 ± 0.04 | [3] |
| MDA-MB-231 (Breast Cancer) | 3.27 ± 0.63 | [3] | ||
| Bivalent indanone analogue 21 | - | K562 (Leukemia) | 0.57 ± 0.04 | [3] |
| MDA-MB-231 (Breast Cancer) | 1.14 ± 0.04 | [3] |
Table 2: Neuroprotective Activity of Methoxy-Substituted Indanones (Cholinesterase Inhibition)
| Compound/Derivative | Substitution Pattern | Target Enzyme | IC50 (nM) | Reference |
| Donepezil Analog 4b | Dimethoxyindanone moiety | Acetylcholinesterase (AChE) | 780 | [4] |
| Indanone Derivative 9 | - | Acetylcholinesterase (AChE) | 14.8 | [5] |
| Indanone Derivative 14 | - | Acetylcholinesterase (AChE) | 18.6 | [5] |
| 6-piperidinylethoxy-5-methoxy indanone derivative 13a | 4-H on arylidene ring | Acetylcholinesterase (AChE) | - | [2] |
| 6-piperidinylethoxy-5-methoxy indanone derivative 13b | 4-F on arylidene ring | Acetylcholinesterase (AChE) | - | [2] |
| 6-piperidinylethoxy-5-methoxy indanone derivative 13c | 4-Cl on arylidene ring | Acetylcholinesterase (AChE) | - | [2] |
Table 3: Adenosine Receptor Binding Affinity of Methoxy-Substituted 2-Benzylidene-1-indanones
| Compound | Substitution Pattern | A1 Receptor Ki (nM, rat) | A2A Receptor Ki (nM, rat) | Reference |
| 2c | C4-OCH3 on ring A, 3'-OH on ring B | 41 | 97 | [6] |
| 2e | C4-OCH3 on ring A, 3',4'-diOH on ring B | 42 | 78 | [6] |
Table 4: Anti-inflammatory Activity of Methoxy-Substituted 2-Benzylidene-1-indanones
| Compound/Derivative | Substitution Pattern | Assay | % Inhibition | Reference |
| 4d | 6-OH on indanone, 4'-OH and 3'-OCH3 on benzylidene | LPS-induced TNF-α expression | 83.73 | [7] |
| LPS-induced IL-6 expression | 69.28 | [7] | ||
| 4c | 6-OH on indanone, 3',4'-diOH on benzylidene | LPS-induced IL-6 expression | 69.28 | [7] |
Table 5: Antimicrobial Activity of Methoxy-Substituted Indanones
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 5,6-dimethoxy-1-indanone derivatives | Coupled with substituted pyridine | S. aureus | - | [8] |
| E. coli | - | [8] | ||
| Methoxy-substituted γ-oxa-ε-lactones (derived from flavanones) | 7-OCH3 on A-ring | Fungal strains | - | [9] |
| 8-OCH3 on A-ring | Bacteria | - | [9] | |
| 3',4'-diOCH3 on B-ring | Bacteria | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of compounds against acetylcholinesterase.
Procedure:
-
The assay is performed in a 96-well microplate.
-
A reaction mixture is prepared containing 140 µL of sodium phosphate (B84403) buffer (pH 8.0), 20 µL of a solution of the test compound at various concentrations, and 20 µL of AChE enzyme solution.
-
The mixture is incubated for 15 minutes at 37 °C.
-
The reaction is initiated by adding 10 µL of acetylthiocholine (B1193921) iodide (ATCI) and 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a blank (containing all components except the inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
The plate is incubated for another 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Tubulin Polymerization Assay
Objective: To evaluate the inhibitory effect of compounds on the polymerization of tubulin.
Procedure:
-
Tubulin protein is suspended in a polymerization buffer.
-
The test compound at various concentrations is added to the tubulin solution.
-
The mixture is incubated on ice for a short period.
-
The polymerization of tubulin is initiated by raising the temperature to 37 °C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[1]
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Objective: To assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and IC50 values are determined.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate.
-
A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.
-
The plate is incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[10][11]
Signaling Pathways and Experimental Workflows
The biological effects of methoxy-substituted indanones are often mediated through their interaction with key cellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.[12][13][14] Some indanone derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating this pathway.
Caption: MAPK signaling pathway and potential inhibition by methoxy-substituted indanones.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. The anti-inflammatory activity of some indanone derivatives is attributed to their ability to inhibit this pathway.
Caption: NF-κB signaling pathway and its inhibition by methoxy-substituted indanones.
General Experimental Workflow for Drug Discovery
The process of identifying and developing new drug candidates from methoxy-substituted indanones typically follows a structured workflow.
Caption: A general experimental workflow for the development of indanone-based drugs.
References
- 1. staff.cimap.res.in [staff.cimap.res.in]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 3. research.unipd.it [research.unipd.it]
- 4. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
Experimental validation of the protein binding target of 2-(3,4-Dimethoxybenzylidene)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein binding target of 2-(3,4-Dimethoxybenzylidene)-1-indanone and its alternatives, supported by experimental data. The focus of this analysis is on the well-documented antagonism of adenosine (B11128) A1 and A2A receptors by structurally similar compounds, a promising avenue for therapeutic intervention in neurological disorders.
Executive Summary
While direct experimental validation of the protein binding target for this compound is not extensively documented in publicly available literature, compelling evidence from studies on structurally related 2-benzylidene-1-indanone (B110557) derivatives points towards the adenosine A1 and A2A receptors as primary targets.[1][2] This guide will compare the binding affinity of a close structural analog to that of other known adenosine receptor antagonists, providing a framework for evaluating its potential therapeutic efficacy. The indanone scaffold itself is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4]
Comparative Analysis of Adenosine Receptor Antagonists
The following table summarizes the binding affinities (Ki values) of a key 2-benzylidene-1-indanone derivative and other established adenosine A1 and A2A receptor antagonists. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Ki (nM) - Rat Brain Membranes | Reference Compound(s) |
| (E)-2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (Compound 2e) | Adenosine A1 | 42 | [3H]DPCPX (A1 selective antagonist) |
| Adenosine A2A | 78 | [3H]NECA (non-selective agonist) + CPA | |
| Caffeine | Adenosine A1/A2A | Micromolar range | - |
| Theophylline | Adenosine A1/A2A | Micromolar range | - |
| Istradefylline (KW-6002) | Adenosine A2A | High affinity | - |
| ZM241385 | Adenosine A2A | High affinity | - |
Data for Compound 2e, a close structural analog of this compound, is derived from a study on methoxy (B1213986) substituted 2-benzylidene-1-indanone derivatives.[1] Caffeine and Theophylline are well-known non-selective adenosine receptor antagonists.[5] Istradefylline and ZM241385 are examples of potent and selective A2A receptor antagonists.[5][6]
Experimental Protocols
The determination of binding affinities for the 2-benzylidene-1-indanone derivatives was primarily achieved through radioligand binding assays.[1]
Radioligand Competition Binding Assay for Adenosine A1 and A2A Receptors
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Materials:
-
Rat whole brain membranes (for A1 receptors) or rat striatal membranes (for A2A receptors)
-
[3H]DPCPX (radioligand for A1 receptors)
-
[3H]NECA (radioligand for A2A receptors)
-
N6-cyclopentyladenosine (CPA) (to block A1 receptor binding of [3H]NECA)
-
Test compound (e.g., 2-benzylidene-1-indanone derivative)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand ([3H]DPCPX for A1 or [3H]NECA in the presence of CPA for A2A) and varying concentrations of the test compound.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the adenosine receptor signaling pathway and the experimental workflow for determining protein binding.
Caption: Adenosine receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Conclusion
The available evidence strongly suggests that 2-benzylidene-1-indanone derivatives, including compounds structurally similar to this compound, function as antagonists of adenosine A1 and A2A receptors. The nanomolar binding affinities observed for these compounds highlight their potential for development as therapeutic agents for neurological conditions. Further direct experimental validation on this compound is warranted to definitively characterize its protein binding profile and therapeutic potential. The provided experimental protocols and comparative data offer a valuable resource for researchers pursuing the development of novel adenosine receptor modulators.
References
- 1. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzylidene-1-Indanone Analogues as Dual Adenosine A1/A2a Receptor Antagonists for the Potential Treatment of Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff.cimap.res.in [staff.cimap.res.in]
- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(3,4-Dimethoxybenzylidene)-1-indanone
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of 2-(3,4-Dimethoxybenzylidene)-1-indanone (CAS No. 58161-74-3), a compound utilized in various research and development applications. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion. It is imperative to utilize appropriate personal protective equipment (PPE) to mitigate these risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn where there is a potential for splashing. | To prevent eye irritation or serious eye damage from dust or splashes[1][2]. |
| Skin Protection | Chemically resistant gloves (inspect before use). A lab coat or other protective clothing to prevent skin contact. | To prevent skin irritation from direct contact with the compound[1][3]. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent respiratory tract irritation from inhalation of dust or fumes[1][3]. |
Note: No specific occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have been established for this compound[1]. Therefore, it is crucial to minimize exposure through engineering controls and appropriate PPE.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed[1][3].
-
Designate a specific area for handling the compound to minimize the potential for contamination.
2. Weighing and Solution Preparation:
-
Perform all weighing operations of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Experimental Procedures:
-
All reactions and manipulations involving this compound should be conducted within a chemical fume hood.
-
Keep containers tightly closed when not in use to prevent the release of dust or vapors[1][2].
-
Avoid contact with skin, eyes, and clothing[1]. Wash hands thoroughly after handling, even if gloves were worn[1].
4. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[1][2].
-
Keep it away from incompatible substances, such as oxidizing agents, and sources of ignition[1][3].
-
The storage area should be locked to restrict access to authorized personnel only[1].
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Compound | Collect in a designated, labeled, and sealed container. |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | Place in a sealed bag or container clearly marked as hazardous waste. |
| Solutions | Collect in a suitable, labeled, and sealed waste container. Do not mix with incompatible waste streams. |
General Disposal Guidelines:
-
Do not dispose of this compound down the drain or in regular trash[1].
-
All waste containing this compound must be treated as hazardous waste.
-
Arrange for disposal through a licensed and approved waste disposal company. Consult local, state, and federal regulations for specific requirements[1].
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
